N-benzyl-N-ethyl-2-fluorobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16FNO |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-fluorobenzamide |
InChI |
InChI=1S/C16H16FNO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 |
InChI Key |
NLQLNUGRDAEPRT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-benzyl-N-ethyl-2-fluorobenzamide: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-N-ethyl-2-fluorobenzamide is a synthetic organic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and draws comparisons with closely related analogues. A significant focus is placed on its potential role as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), a mechanism of action with considerable therapeutic promise in oncology. This guide also presents a generalized synthesis protocol and outlines key analytical methods for its characterization.
Chemical Structure and Identification
This compound is a tertiary amide characterized by a 2-fluorobenzoyl group attached to a nitrogen atom that is also substituted with a benzyl and an ethyl group.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 349128-48-9 | [1] |
| Molecular Formula | C₁₆H₁₆FNO | |
| Molecular Weight | 257.3 g/mol | |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F | |
| InChI | InChI=1S/C16H16FNO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 | |
| InChIKey | NLQLNUGRDAEPRT-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid (predicted) | Based on similar benzamide structures. |
| Melting Point | Not available | Data for the related compound N-benzylbenzamide is 104-106 °C. |
| Boiling Point | Not available | Data for a related compound, N-benzyl-N-(1-cyclopropylethyl)-4-fluorobenzamide, is 451.8ºC at 760 mmHg.[2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol.[3] | Expected to have low aqueous solubility. |
| Purity | Typically available at ≥97% | [4] |
Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of N,N-disubstituted benzamides is through the acylation of a secondary amine with a benzoyl chloride.
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology (Generalized):
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylethylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a tertiary amine base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add 2-fluorobenzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 3: Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Resonances corresponding to the protons of the ethyl, benzyl, and 2-fluorobenzoyl moieties with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Structural confirmation. | Resonances for all 16 carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (257.3 g/mol ). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
Biological Activity and Signaling Pathways
While this compound itself has not been extensively studied, a series of N-benzyl-2-fluorobenzamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[5] This dual-targeting approach is a promising strategy in cancer therapy, particularly for aggressive malignancies like triple-negative breast cancer.[5]
Mechanism of Dual EGFR/HDAC3 Inhibition
Molecular modeling studies of N-benzyl-2-fluorobenzamide derivatives suggest a bimodal mechanism of action:
-
HDAC3 Inhibition: The 2-fluorobenzamide moiety is proposed to chelate with the zinc ion (Zn²⁺) present in the active site of HDAC3, thereby inhibiting its deacetylase activity.[5]
-
EGFR Inhibition: The benzyl group is thought to occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[5]
Caption: Proposed dual inhibition mechanism of this compound.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
HDAC3 Signaling Pathway
HDAC3 is a class I histone deacetylase that removes acetyl groups from histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC3 is often overexpressed in cancer and contributes to oncogenesis by silencing genes involved in cell cycle arrest, differentiation, and apoptosis.
By simultaneously inhibiting both EGFR and HDAC3, this compound and its derivatives may offer a synergistic anti-cancer effect, overcoming some of the resistance mechanisms associated with single-target therapies.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, particularly as a scaffold for the development of dual EGFR/HDAC3 inhibitors. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, this guide provides a foundational understanding of its chemical nature and biological rationale. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its therapeutic potential in preclinical models.
References
N-benzyl-N-ethyl-2-fluorobenzamide: A Deep Dive into its Anticancer Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer activity of N-benzyl-N-ethyl-2-fluorobenzamide and its closely related analogs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel benzamide derivatives.
Core Mechanism: Dual Inhibition of EGFR and HDAC3
Recent studies on N-benzyl-2-fluorobenzamide derivatives have unveiled a novel dual-targeting mechanism of action, primarily focused on the inhibition of Epidermal Growth factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). This dual inhibition is a promising strategy, particularly in aggressive cancers like triple-negative breast cancer (TNBC), where both EGFR and HDAC3 are known to synergistically promote malignant progression.[1]
A leading compound from this series, referred to as compound 38 , has demonstrated potent inhibitory activity against both EGFR and HDAC3.[1] Molecular modeling studies have elucidated the binding modes of these derivatives. The 2-fluorobenzamide moiety is predicted to chelate with the Zn2+ ion in the active site of HDAC3, while the N-benzyl group occupies the ATP-binding pocket of EGFR.[1] This dual-binding action effectively disrupts the signaling pathways mediated by both of these key cancer-promoting proteins.
Below is a diagram illustrating the dual-target inhibition mechanism of N-benzyl-2-fluorobenzamide derivatives.
Induction of Apoptosis via the Mitochondrial Pathway
N-substituted benzamides have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This process is initiated by the disruption of the mitochondrial transmembrane potential, a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then activates caspase-9, a key initiator caspase in the apoptotic cascade.[2] The activation of caspase-9 subsequently triggers a cascade of executioner caspases, ultimately leading to programmed cell death.
The involvement of the mitochondrial pathway is further substantiated by the observation that overexpression of the anti-apoptotic protein Bcl-2 can inhibit benzamide-induced apoptosis.[2] This indicates that the pro-apoptotic activity of these compounds is, at least in part, mediated by the Bcl-2 family of proteins.
The following diagram outlines the proposed apoptotic pathway initiated by N-substituted benzamides.
G2/M Cell Cycle Arrest
In addition to inducing apoptosis, N-substituted benzamides have been observed to cause a cell cycle arrest at the G2/M phase.[2] This effect has been noted in various cancer cell lines, including those deficient in the tumor suppressor protein p53, suggesting that this mechanism is p53-independent.[2]
Interestingly, the G2/M arrest occurs even in the presence of broad-spectrum caspase inhibitors and in cells overexpressing Bcl-2.[2] This suggests that the cell cycle block is an event that may precede and be independent of the induction of apoptosis. The precise signaling pathways that lead to this G2/M arrest are still under investigation.
The logical relationship between N-substituted benzamide treatment and its downstream cellular effects is depicted in the diagram below.
Quantitative Data Summary
The following tables summarize the quantitative data obtained for a leading N-benzyl-2-fluorobenzamide derivative, compound 38 , in the context of triple-negative breast cancer.[1]
Table 1: Inhibitory Activity of Compound 38
| Target | IC50 |
| EGFR | 20.34 nM |
| HDAC3 | 1.09 µM |
Table 2: In Vitro Anticancer Activity of Compound 38 against MDA-MB-231 Cells
| Parameter | Result |
| Anti-proliferative IC50 | 1.98 µM |
| Inhibition of Cell Migration | 74.15% |
| Induction of Late-Stage Apoptosis | 57.4% |
Representative Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound and its analogs. These protocols are intended as a general guide and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, HDAC3, Cytochrome c, Caspase-9, Bcl-2, p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
InChI key and SMILES for N-benzyl-N-ethyl-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzyl-N-ethyl-2-fluorobenzamide, a research compound belonging to the versatile class of benzamide derivatives. This document consolidates its chemical identifiers, physicochemical properties, and contextual biological significance, drawing upon data from related compounds to illustrate its potential applications in drug discovery and chemical biology.
Chemical Identity and Properties
This compound is a synthetic organic compound characterized by a 2-fluorobenzamide core with N-benzyl and N-ethyl substitutions on the amide nitrogen. The presence of the fluorine atom is a key feature, as this halogen can significantly influence the molecule's physicochemical properties and biological activity.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| InChIKey | NLQLNUGRDAEPRT-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F |
| Molecular Formula | C16H16FNO |
| Molecular Weight | 257.3 g/mol |
| CAS Number | 349128-48-9 |
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis of this compound would involve the reaction of N-ethylbenzylamine with 2-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Exemplary Experimental Protocol for a Related Benzamide
The following protocol for the synthesis of N-benzyl-3-(2-fluorophenyl)propanamide can be adapted.[2] It involves the acylation of benzylamine with 2-fluorobenzoyl chloride.
-
Starting Materials: 2-fluorobenzoyl chloride and N-ethylbenzylamine would be the requisite starting materials.
-
Reaction Setup: The reaction would be conducted in an inert solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Acylation: N-ethylbenzylamine would be dissolved in the chosen solvent, followed by the addition of a base, such as triethylamine, to act as an acid scavenger. The solution would then be cooled in an ice bath.
-
Addition of Acyl Chloride: 2-fluorobenzoyl chloride would be added dropwise to the cooled solution of the amine and base.
-
Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be washed with water and brine. The organic layer would be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the pure this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the broader class of N-benzyl-2-fluorobenzamide derivatives has been investigated as potential therapeutics, particularly in the context of cancer.
EGFR/HDAC3 Dual-Target Inhibition
A recent study identified a series of N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both of which are implicated in the progression of triple-negative breast cancer.[3]
One of the most promising compounds in this series, compound 38 , exhibited potent inhibitory activity.[3] Although structurally different from this compound, its activity provides valuable context for the potential of this chemical scaffold.
| Compound | Target | IC50 |
| 38 | EGFR | 20.34 nM |
| HDAC3 | 1.09 µM | |
| MDA-MB-231 cells (anti-proliferative) | 1.98 µM |
Data for a related N-benzyl-2-fluorobenzamide derivative.[3]
Proposed Signaling Pathway Inhibition
The dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamide derivatives suggests a potential mechanism of action that could be relevant for this compound. The 2-fluorobenzamide moiety is proposed to chelate with the zinc ion in the active site of HDAC3, while the N-benzyl group occupies the ATP-binding pocket of EGFR.[3]
Conclusion
This compound represents a molecule of interest within the broader class of fluorinated benzamides. While specific biological data on this compound is not extensively documented in the public domain, the demonstrated activity of structurally related compounds as potent dual inhibitors of key cancer targets highlights the potential of this chemical scaffold. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Buy N-benzyl-3-(2-fluorophenyl)propanamide (EVT-5400997) [evitachem.com]
- 3. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of N-benzyl-N-ethyl-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzyl-N-ethyl-2-fluorobenzamide, a synthetic compound with significant potential in medicinal chemistry. This document outlines its fundamental chemical properties, synthesis protocols, and explores its biological relevance, particularly in the context of oncological research.
Core Compound Properties
This compound is an amide derivative characterized by a fluorinated phenyl ring, which can significantly influence its biological activity.[1] The core physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C16H16FNO | [1] |
| Molecular Weight | 257.3 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 349128-48-9 | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves an acylation reaction. While a specific detailed protocol for this exact molecule is not publicly available, a general and widely applicable synthetic methodology can be inferred from the synthesis of structurally similar benzamide derivatives.
General Synthesis Protocol: Acylation of N-benzylethylamine
The primary route for synthesizing this compound involves the reaction of N-benzylethylamine with 2-fluorobenzoyl chloride.
Materials:
-
N-benzylethylamine
-
2-fluorobenzoyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve N-benzylethylamine and a tertiary amine base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Add 2-fluorobenzoyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by thin-layer chromatography).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
This generalized protocol is based on standard organic synthesis techniques for amide formation.[4]
Biological Significance and Potential Applications
The fluorobenzamide scaffold is a subject of considerable interest in chemical biology and drug discovery. The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity.[1]
Recent research has highlighted the potential of N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors. Specifically, a series of these compounds have been identified as inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[5] This dual-inhibition is particularly relevant for the treatment of certain cancers, such as triple-negative breast cancer, where both EGFR and HDAC3 pathways are implicated in malignant progression.[5]
Proposed Mechanism of Action: Dual EGFR/HDAC3 Inhibition
The proposed mechanism for related N-benzyl-2-fluorobenzamide derivatives involves the interaction of different parts of the molecule with the active sites of the two distinct enzymes. Molecular modeling studies suggest that the 2-fluorobenzamide portion of the molecule can chelate with the zinc ion in the active site of HDAC3, while the benzyl group occupies the ATP-binding pocket of EGFR.[5] This dual-targeting approach offers a promising strategy for developing novel anticancer therapeutics.
Below is a logical diagram illustrating the proposed dual-inhibitory role of N-benzyl-2-fluorobenzamide derivatives.
Caption: Proposed dual-inhibition mechanism of N-benzyl-2-fluorobenzamide derivatives.
Conclusion
This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its core structure is amenable to established synthetic methods, and its derivatives have shown promise as dual-target inhibitors for complex diseases like triple-negative breast cancer. Further investigation into the specific biological activities and structure-activity relationships of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. bio-fount.com [bio-fount.com]
- 3. chemsigma.com [chemsigma.com]
- 4. Buy N-benzyl-3-(2-fluorophenyl)propanamide (EVT-5400997) [evitachem.com]
- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of N-benzyl-N-ethyl-2-fluorobenzamide Derivatives: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the emerging therapeutic applications of N-benzyl-N-ethyl-2-fluorobenzamide derivatives. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the core molecular targets, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows. The information presented herein is intended to catalyze further investigation and development of this promising class of compounds.
Core Therapeutic Targets and Pharmacological Profile
Recent research has illuminated two primary therapeutic avenues for this compound derivatives: oncology, through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), and neurology, via modulation of Sigma receptors.
Dual-Target Inhibition of EGFR and HDAC3 in Oncology
A novel series of N-benzyl-2-fluorobenzamide derivatives has been identified as potent dual-target inhibitors of EGFR and HDAC3, showing significant promise for the treatment of triple-negative breast cancer (TNBC).[1] This dual-action mechanism is particularly compelling as both EGFR and HDAC3 are known to synergistically promote malignant progression in TNBC.[1]
The lead compound from this series, compound 38 , demonstrated impressive inhibitory activity against both targets. Molecular modeling has revealed that the 2-fluorobenzamide portion of the molecule chelates with the Zn2+ ion in the active site of HDAC3, while the 4-fluorobenzyl group effectively occupies the ATP-binding pocket of EGFR.[1] This dual-binding mechanism contributes to its potent anti-proliferative and pro-apoptotic effects observed in preclinical models.[1]
Modulation of Sigma Receptors for Neurological and Oncological Applications
Derivatives of N-benzyl-2-fluorobenzamide have also been shown to exhibit high affinity for sigma receptors. Specifically, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide was found to bind with high affinity to sigma receptors, displaying remarkable selectivity for the sigma-2 subtype over the sigma-1 subtype.[2] Sigma receptors are implicated in a variety of cellular functions and are considered therapeutic targets for a range of conditions, including neurological disorders and cancer.[2][3] The high expression of sigma-2 receptors in proliferating tumor cells makes them an attractive biomarker and target for anti-cancer therapies.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative this compound derivatives and related compounds against their primary therapeutic targets.
| Compound | Target | IC50 / Ki | Cell Line / Tissue | Reference |
| Compound 38 | EGFR | IC50 = 20.34 nM | - | [1] |
| HDAC3 | IC50 = 1.09 µM | - | [1] | |
| MDA-MB-231 (anti-proliferative) | IC50 = 1.98 µM | MDA-MB-231 | [1] | |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | Ki = 3.4 nM | Guinea pig brain membranes | [2] |
| Sigma-2/Sigma-1 Selectivity | 120-fold | - | [2] |
Key Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through the modulation of critical signaling pathways.
EGFR and HDAC3 Signaling in Triple-Negative Breast Cancer
In TNBC, EGFR activation triggers downstream signaling cascades, including the JAK/STAT3 pathway, which promotes cell proliferation and survival.[5] Concurrently, HDAC3 overexpression is associated with the progression of breast cancer.[6] The dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamide derivatives can therefore simultaneously disrupt these oncogenic signaling pathways, leading to enhanced anti-tumor activity.[1][7]
Sigma Receptor Signaling
Sigma-1 and Sigma-2 receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[8][9] They play crucial roles in regulating calcium signaling, ion channel function, and cellular stress responses.[8][9] In the context of cancer, sigma-2 receptor ligands can induce apoptosis and inhibit tumor growth.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.
EGFR Kinase Inhibition Assay
This assay determines the potency of compounds in inhibiting EGFR kinase activity.
Protocol:
-
Recombinant EGFR kinase (5 nM) is incubated with the test compound at various concentrations in a kinase reaction buffer.[10]
-
The kinase reaction is initiated by the addition of a solution containing ATP (15 µM) and a fluorescent peptide substrate (e.g., Y12-Sox, 5 µM).[10]
-
The reaction progress is monitored by measuring the increase in fluorescence over time using a plate reader (λex=360 nm, λem=485 nm).[10]
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[10]
HDAC3 Activity Assay
This fluorometric assay measures the inhibition of HDAC3 enzymatic activity.
Protocol:
-
Purified HDAC3 enzyme is added to a 96-well microtiter plate.[11]
-
Test compounds are added to the wells at various concentrations and pre-incubated with the enzyme.[11]
-
A fluorogenic HDAC3 substrate is added, and the plate is incubated at 37°C.[11]
-
A developer solution (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent molecule.[11]
-
Fluorescence is measured using a plate reader, and IC50 values are determined.[11]
Sigma Receptor Binding Assay
This radioligand binding assay determines the affinity of compounds for sigma receptors.
Protocol:
-
Membrane homogenates from tissues expressing sigma receptors (e.g., guinea pig brain) are prepared.[2][12]
-
The membranes are incubated with a radiolabeled sigma receptor ligand (e.g., [3H]-(+)-pentazocine for sigma-1 or [3H]-DTG for total sigma sites) and varying concentrations of the test compound.[12][13]
-
To determine binding to sigma-2 receptors specifically, a masking ligand for sigma-1 sites (e.g., (+)-pentazocine) is included when using a non-selective radioligand like [3H]-DTG.[14]
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified using a scintillation counter.[14]
-
Ki values are calculated using the Cheng-Prusoff equation.[14]
Cell Migration Assay (Wound Healing)
This assay assesses the effect of compounds on the migratory capacity of cancer cells.
Protocol:
-
MDA-MB-231 cells are seeded in a culture plate to form a confluent monolayer.[15]
-
A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.[15]
-
The cells are treated with the test compound at various concentrations.[15]
-
The closure of the scratch is monitored and imaged at different time points (e.g., 0, 6, 12, 24 hours).[15]
-
The rate of cell migration is quantified by measuring the change in the width of the scratch over time.[15]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the induction of apoptosis in cells treated with the test compounds.
Protocol:
-
MDA-MB-231 cells are treated with the test compound for a specified period (e.g., 24 hours).[16]
-
The cells are harvested and washed with a binding buffer.
-
The cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).[16]
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[16]
In Vivo Tumor Growth Suppression Study
This animal model study evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with MDA-MB-231 human breast cancer cells.[17]
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.[17]
-
The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.[17][18]
-
Tumor volume and body weight are measured regularly throughout the study.[17][18]
-
At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.[17]
Conclusion and Future Directions
This compound derivatives represent a versatile scaffold with significant potential for the development of novel therapeutics. The dual inhibition of EGFR and HDAC3 offers a promising strategy for treating aggressive cancers like TNBC. Furthermore, the high affinity and selectivity for sigma-2 receptors open up possibilities for the development of new treatments for neurological disorders and as diagnostic or therapeutic agents in oncology.
Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and selectivity for their respective targets. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles. The detailed protocols and data presented in this whitepaper provide a solid foundation for these future endeavors.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. EGFR–c-Src-Mediated HDAC3 Phosphorylation Exacerbates Invasion of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylase suppresses EGF signaling pathways by destabilizing EGFR mRNA in ER-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. 4.5. Cell Migration Assay [bio-protocol.org]
- 16. Apoptosis assay [bio-protocol.org]
- 17. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of Tumor Growth in Mice by Rationally Designed Pseudopeptide Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of N-benzyl-2-fluorobenzamides: A New Frontier in Dual-Target Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals on the Discovery and Characterization of Novel EGFR/HDAC3 Inhibitors
The relentless pursuit of more effective cancer treatments has led to the exploration of dual-target inhibitors, a promising strategy to overcome the limitations of single-target therapies. This guide delves into the discovery and preclinical evaluation of a novel class of compounds, N-benzyl-2-fluorobenzamides, which have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). The synergistic inhibition of these two key oncogenic drivers has shown significant potential, particularly in the context of aggressive malignancies such as triple-negative breast cancer (TNBC).
Introduction to EGFR and HDAC3 in Oncology
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[1][2][3] Aberrant EGFR signaling, often due to mutations or overexpression, is a well-established driver of tumorigenesis in various cancers.[3] Histone Deacetylases (HDACs) are a class of enzymes that modulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[4] HDAC3, in particular, is implicated in multiple oncogenic pathways and its overexpression is associated with poor prognosis in several cancers.[5] The crosstalk between EGFR and HDAC signaling pathways contributes to malignant progression, making their simultaneous inhibition a compelling therapeutic strategy.[5][6][7]
N-benzyl-2-fluorobenzamides: A Novel Class of Dual Inhibitors
A series of N-benzyl-2-fluorobenzamide derivatives have been synthesized and identified as dual-target inhibitors of EGFR and HDAC3.[8] These compounds were designed to occupy the ATP-binding pocket of EGFR and chelate with the zinc ion in the active site of HDAC3.[8]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of the synthesized N-benzyl-2-fluorobenzamide derivatives against EGFR and HDAC3, as well as their anti-proliferative effects on the triple-negative breast cancer cell line MDA-MB-231, are summarized below.
| Compound | EGFR IC₅₀ (nM)[8] | HDAC3 IC₅₀ (µM)[8] | MDA-MB-231 IC₅₀ (µM)[8] |
| 38 | 20.34 | 1.09 | 1.98 |
| Chidamide | - | - | 24.37 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation. Chidamide is a known HDAC inhibitor used as a comparator.
Signaling Pathways and Proposed Mechanism of Action
The dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamides is hypothesized to disrupt key oncogenic signaling cascades.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[9][10] These pathways ultimately regulate gene transcription to promote cell proliferation and survival.[9]
HDAC3 Signaling and Dual-Target Synergy
HDAC3 is a core component of transcriptional repressor complexes.[11] Its deacetylase activity leads to chromatin condensation and repression of tumor suppressor genes. Furthermore, there is evidence of crosstalk where EGFR signaling can influence HDAC activity.[5][7][12] By inhibiting both EGFR and HDAC3, N-benzyl-2-fluorobenzamides can potentially reactivate tumor suppressor genes while simultaneously blocking proliferative signals.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental procedures employed in the evaluation of N-benzyl-2-fluorobenzamides.
General Synthesis of N-benzyl-2-fluorobenzamides
The synthesis of N-benzyl-2-fluorobenzamide derivatives generally involves the coupling of a substituted benzylamine with 2-fluorobenzoic acid or its activated derivatives.[13]
In Vitro Enzyme Inhibition Assays
EGFR Kinase Assay: The inhibitory activity against EGFR is typically determined using a kinase assay kit.[14] The assay measures the phosphorylation of a substrate by the EGFR enzyme. The general steps are as follows:
-
Recombinant human EGFR enzyme is incubated with the test compound at various concentrations.
-
A specific substrate and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a fluorescence-based method.[15]
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
HDAC3 Activity Assay: HDAC3 activity is commonly measured using a fluorometric assay.[16][17][18] The principle involves the deacetylation of a fluorogenic substrate by HDAC3.
-
Recombinant human HDAC3 enzyme is incubated with the test compound.
-
A fluorogenic acetylated substrate is added.
-
HDAC3 removes the acetyl group from the substrate.
-
A developer solution is added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence intensity is measured, and IC₅₀ values are determined.
Cell-Based Assays
Cell Proliferation Assay: The anti-proliferative activity of the compounds is assessed using cancer cell lines, such as MDA-MB-231 for triple-negative breast cancer. The MTT or MTS assay is a common method.[19][20]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent is added to each well.
-
Viable cells metabolize the MTT into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Cell Migration Assay: The effect of the compounds on cancer cell migration can be evaluated using a wound-healing assay.[8]
-
A confluent monolayer of cells is created in a culture plate.
-
A "scratch" or "wound" is made in the cell monolayer with a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with the test compounds.
-
The closure of the wound is monitored and imaged at different time points.
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
Apoptosis Assay: The induction of apoptosis (programmed cell death) is a key indicator of anticancer activity. This can be assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.[20]
-
Cells are treated with the test compounds for a defined period.
-
The cells are harvested and stained with Annexin V-FITC and PI.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
-
PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy, human tumor cells (e.g., MDA-MB-231) are implanted into immunodeficient mice.[8]
-
Once the tumors reach a certain volume, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., compound 38) via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule.[8]
-
The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The tumor growth inhibition rate is calculated.
Conclusion and Future Directions
The discovery of N-benzyl-2-fluorobenzamides as dual EGFR/HDAC3 inhibitors represents a significant advancement in the development of targeted cancer therapies. The lead compound, 38 , has demonstrated potent enzymatic and cellular activity, inducing apoptosis and inhibiting cell migration in a triple-negative breast cancer model, and has shown promising in vivo anti-tumor efficacy with low toxicity.[8]
Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo performance. Further investigation into the detailed molecular mechanisms underlying their synergistic effects will be crucial for identifying predictive biomarkers and guiding their clinical development. The promising preclinical data for N-benzyl-2-fluorobenzamides warrants their continued evaluation as a potential new therapeutic strategy for challenging cancers like TNBC.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Histone Deacetylase-3/CAGE Axis Targets EGFR Signaling and Regulates the Response to Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Inhibition of HDAC and EGFR Reduces Viability and Proliferation and Enhances STAT3 mRNA Expression in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC Inhibition Decreases the Expression of EGFR in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 12. EGFR–c-Src-Mediated HDAC3 Phosphorylation Exacerbates Invasion of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. epigentek.com [epigentek.com]
- 18. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. noblelifesci.com [noblelifesci.com]
Spectroscopic Analysis of N-benzyl-N-ethyl-2-fluorobenzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the expected spectroscopic characteristics of N-benzyl-N-ethyl-2-fluorobenzamide (C₁₆H₁₆FNO, Molecular Weight: 257.3 g/mol ). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar compounds. It also provides generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and characterization of novel chemical entities in drug discovery and development.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.1 - 1.3 | Triplet | 3H | -CH₂-CH₃ |
| ~ 3.4 - 3.6 | Quartet | 2H | -CH₂ -CH₃ |
| ~ 4.6 - 4.8 | Singlet | 2H | -CH₂ -Ph |
| ~ 7.0 - 7.6 | Multiplet | 9H | Aromatic Protons |
Note: The chemical shifts of the aromatic protons are expected to be complex due to the presence of two different phenyl rings and the influence of the fluorine substituent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 12 - 15 | -CH₂-CH₃ |
| ~ 40 - 45 | -CH₂ -CH₃ |
| ~ 50 - 55 | -CH₂ -Ph |
| ~ 115 - 140 | Aromatic Carbons |
| ~ 160 - 165 (d, ¹JCF) | C -F (Fluorinated Aromatic Carbon) |
| ~ 168 - 172 | C =O (Amide Carbonyl) |
Note: The carbon attached to the fluorine atom is expected to appear as a doublet due to carbon-fluorine coupling.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100 - 3000 | C-H stretch (Aromatic) |
| ~ 2975 - 2850 | C-H stretch (Aliphatic) |
| ~ 1650 - 1630 | C=O stretch (Amide) |
| ~ 1600 - 1450 | C=C stretch (Aromatic) |
| ~ 1250 - 1200 | C-F stretch |
| ~ 1200 - 1000 | C-N stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 257 | [M]⁺ (Molecular Ion) |
| 123 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |
| 106 | [C₇H₈N]⁺ (Benzyl-ethyl-amine fragment) |
| 91 | [C₇H₇]⁺ (Tropylium cation) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data, based on common practices for similar organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a common ionization method.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
Disclaimer: The spectroscopic data presented in this document are predictions based on analogous compounds and should be confirmed with experimental data for this compound once it becomes available. The experimental protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
Technical Guide on the Safety and Handling of N-benzyl-N-ethyl-2-fluorobenzamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-benzyl-N-ethyl-2-fluorobenzamide (CAS No. 349128-48-9) is not publicly available at the time of this writing. The following safety and handling information is compiled from data on structurally related benzamide compounds. This guide should be used for informational purposes and as a precautionary guideline only. Researchers and scientists are advised to handle this compound with the caution appropriate for a novel substance with an incomplete toxicological profile and to perform a thorough risk assessment before use.
This technical guide provides an in-depth overview of the recommended safety and handling precautions for this compound, based on data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
While specific hazard classifications for this compound are unavailable, related benzamides are generally considered to have low to moderate toxicity. However, as with any novel chemical, it should be treated as potentially hazardous. Potential hazards may include skin, eye, and respiratory tract irritation.
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended based on data from similar compounds. Immediate medical attention should be sought for any persistent symptoms.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] |
| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] |
| Protective Equipment for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] |
Accidental Release Measures
For accidental spills or releases, the following procedures are advised:
| Aspect | Procedure |
| Personal Precautions | Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep unnecessary personnel away.[1] |
| Environmental Precautions | Prevent the product from entering drains. The substance should not be released into the environment.[1] |
| Methods for Containment and Cleaning Up | Sweep up and shovel into suitable containers for disposal. Avoid generating dust. For liquid spills, soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[1] |
Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Recommendation |
| Safe Handling | Wear personal protective equipment. Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[1][2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
Exposure Controls and Personal Protection
Based on general laboratory practices for handling chemical compounds, the following personal protective equipment (PPE) is recommended:
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Change contaminated clothing and wash hands after working with the substance. |
Experimental Protocols
As no specific safety studies for this compound are publicly available, this section outlines general methodologies for key toxicological experiments. These protocols are based on established OECD guidelines and are provided for informational purposes to illustrate how such safety data is typically generated.
General Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Animals: Typically, female rats are used.
-
Procedure:
-
A single dose of the substance is administered orally to a group of animals.
-
The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
The animals are observed for signs of toxicity and mortality for up to 14 days.
-
The outcome of the test with a small number of animals determines the next step (e.g., testing at a higher or lower dose, or concluding the test).
-
-
Data Collection: Observations of clinical signs, body weight changes, and gross necropsy findings are recorded for each animal.
General Protocol for In Vitro Skin Corrosion and Irritation Testing (Based on OECD Guidelines 431 & 439)
-
Objective: To assess the potential of a substance to cause skin corrosion or irritation.
-
Method: These are in vitro tests using reconstructed human epidermis models.
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
After a defined exposure period, the substance is removed.
-
The viability of the skin cells is measured, typically using an MTT assay, which assesses mitochondrial activity.
-
-
Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance as corrosive, irritant, or non-irritant.
Visualizations
The following diagrams illustrate standard workflows and logical relationships relevant to the safe handling of chemical compounds in a research setting.
Caption: Standard Laboratory Chemical Handling Workflow.
Caption: Hierarchy of Controls for Chemical Safety.
References
Methodological & Application
Synthesis of N-benzyl-N-ethyl-2-fluorobenzamide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of N-benzyl-N-ethyl-2-fluorobenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. The protocol details the necessary reagents, equipment, and a step-by-step procedure for the acylation of N-benzylethanamine with 2-fluorobenzoyl chloride.
Introduction
N-substituted benzamides are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a 2-fluoro-substituted phenyl ring, a feature often utilized to enhance metabolic stability and binding affinity to biological targets. This protocol outlines a standard and reliable method for its synthesis via nucleophilic acyl substitution.
Reaction Scheme
The synthesis proceeds through the reaction of N-benzylethanamine with 2-fluorobenzoyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Fluorobenzoyl chloride | 393-52-2 | C₇H₄ClFO | 158.56 |
| N-Benzylethanamine | 14321-27-8 | C₉H₁₃N | 135.21 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography (optional)
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol is based on established procedures for the synthesis of N-substituted benzamides.
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine is a key indicator of reaction completion.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.
Data Presentation
Theoretical Yield Calculation
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Limiting Reagent |
| N-Benzylethanamine | 135.21 | Calculated | Yes/No |
| 2-Fluorobenzoyl chloride | 158.56 | Calculated | Yes/No |
| Product | 257.31 | Theoretical Moles | |
| Theoretical Yield (g) | Calculated |
Note: The limiting reagent is determined by comparing the molar amounts of the reactants. The theoretical yield is calculated based on the stoichiometry of the reaction. An expected yield for this type of acylation reaction is typically in the range of 80-95%, depending on the purity of the starting materials and the efficiency of the purification process.
Characterization Data (Predicted)
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the benzylic protons (singlet), and the aromatic protons from both phenyl rings. |
| ¹³C NMR | Resonances for the carbonyl carbon, aliphatic carbons of the ethyl and benzyl groups, and the aromatic carbons. |
| IR (Infrared) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the product (257.31 g/mol ). |
| Melting Point | As a solid crystalline compound, a sharp melting point is expected upon successful purification. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
2-Fluorobenzoyl chloride is corrosive and lachrymatory; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dispose of all chemical waste according to institutional guidelines.
This protocol provides a robust framework for the successful synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and available resources.
Application Notes and Protocols: N-benzyl-N-ethyl-2-fluorobenzamide in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising area of research involves the development of dual-target inhibitors that can simultaneously modulate multiple oncogenic pathways. This document provides detailed application notes and protocols for the use of N-benzyl-N-ethyl-2-fluorobenzamide derivatives, specifically focusing on a potent compound identified as "compound 38" in recent literature, in TNBC research. This compound functions as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both of which are implicated in TNBC progression.[1]
These protocols are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound and similar compounds in TNBC models.
Quantitative Data Summary
The following tables summarize the quantitative data for a lead N-benzyl-2-fluorobenzamide derivative (compound 38) in TNBC research.
Table 1: In Vitro Inhibitory Activity
| Target/Cell Line | Parameter | Value |
| EGFR | IC₅₀ | 20.34 nM[1] |
| HDAC3 | IC₅₀ | 1.09 µM[1] |
| MDA-MB-231 (TNBC cell line) | Anti-proliferative IC₅₀ | 1.98 µM[1] |
| Chidamide (control) | Anti-proliferative IC₅₀ | 24.37 µM[1] |
Table 2: In Vitro Cellular Effects on MDA-MB-231 Cells
| Assay | Parameter | Result |
| Cell Migration | Inhibition | 74.15%[1] |
| Apoptosis | Late-stage Apoptosis | 57.4%[1] |
Table 3: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Suppression |
| Compound 38 | 30 mg/kg/day | 34.78%[1] |
Signaling Pathway
This compound (compound 38) exerts its anti-cancer effects in TNBC by dually inhibiting EGFR and HDAC3. The 4-fluorobenzyl group of the compound occupies the ATP-binding pocket of EGFR, while the 2-fluorobenzamide moiety chelates with the Zn2+ ion in the active site of HDAC3.[1] This dual inhibition disrupts downstream signaling pathways that promote cell proliferation, survival, and migration.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in TNBC research.
Experimental Protocols
Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere without CO2.[2]
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 1 x 10⁵ cells/mL (150 µL per well) and incubate overnight.[3]
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 50 µL of MTT solution (1 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
200 µL pipette tip
-
This compound
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
-
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and grow until they form a confluent monolayer (approximately 1 x 10⁶ cells/well).[4]
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[2]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 12, 24 hours).[4]
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. The results can be expressed as the wound-healed rate (%).[4]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed MDA-MB-231 cells and treat with the desired concentrations of this compound for a specified time to induce apoptosis.
-
Harvest the cells (including floating cells in the medium) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins (e.g., EGFR, HDAC3, and downstream effectors).
-
Materials:
-
Treated and untreated MDA-MB-231 cells
-
Protein lysis buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-HDAC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
-
-
Protocol:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% milk in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against EGFR and HDAC3 overnight at 4°C.[5] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the protein bands using an enhanced chemiluminescent substrate and an imaging system.[5]
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
This compound formulation for injection
-
Calipers
-
-
Protocol:
-
Subcutaneously inject approximately 3 x 10⁵ to 5 x 10⁶ MDA-MB-231 cells into the mammary fat pad of the mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[6]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection).
-
Measure the tumor volume with calipers regularly (e.g., every 2-3 days) and monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 4. Wound-healing assay [bio-protocol.org]
- 5. Relationship Between Histone Deacetylase 3 (HDAC3) and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-benzyl-2-fluorobenzamide Derivatives in Anti-proliferative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-fluorobenzamide derivatives have emerged as a promising class of small molecules with significant anti-proliferative properties. These compounds exhibit potent activity against a variety of cancer cell lines, operating through diverse mechanisms of action. This document provides a comprehensive overview of their application in anti-proliferative assays, including detailed experimental protocols and a summary of their efficacy. Key examples highlighted are derivatives acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), as well as those functioning as tubulin polymerization inhibitors. This information is intended to guide researchers in the evaluation and development of this chemical scaffold for novel cancer therapeutics.
Mechanisms of Action
N-benzyl-2-fluorobenzamide and related N-benzylbenzamide derivatives exert their anti-proliferative effects through multiple signaling pathways, making them attractive candidates for cancer therapy. Two prominent mechanisms have been elucidated for specific derivatives:
Dual EGFR/HDAC3 Inhibition
Certain N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of EGFR and HDAC3, which are both implicated in the progression of cancers such as triple-negative breast cancer (TNBC).[1] The molecular interaction involves the 2-fluorobenzamide moiety chelating with the Zn2+ ion in the active site of HDAC3, while the N-benzyl group occupies the ATP-binding pocket of EGFR.[1] This dual inhibition leads to synergistic anti-tumor effects, including the induction of apoptosis and inhibition of cell migration.[1]
Tubulin Polymerization Inhibition
Another class of N-benzylbenzamide derivatives functions by inhibiting tubulin polymerization. These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[2][3] Microtubules are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration Inhibition Assay using N-benzyl-N-ethyl-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The dysregulation of migratory signaling pathways is a hallmark of cancer progression, making the identification and characterization of novel inhibitory compounds a critical area of research in oncology and drug development. N-benzyl-N-ethyl-2-fluorobenzamide belongs to a class of small molecules that have demonstrated potential as anti-cancer agents. Recent studies have identified N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3)[1]. The dual inhibition of these key regulators of cellular processes presents a promising strategy for impeding cancer cell migration and proliferation.
This document provides detailed protocols for assessing the inhibitory effect of this compound on cell migration, including preliminary cytotoxicity evaluation and two standard in vitro migration assays: the scratch (wound healing) assay and the transwell (Boyden chamber) assay.
Mechanism of Action: Dual EGFR and HDAC3 Inhibition
This compound is hypothesized to exert its anti-migratory effects through the simultaneous inhibition of EGFR and HDAC3.
-
EGFR Signaling: The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and motility[2][3][4][5]. Inhibition of EGFR blocks these pro-migratory signals.
-
HDAC3 and Cell Migration: Histone deacetylases (HDACs) are epigenetic regulators that can influence the expression of genes involved in cell migration and invasion[6][7]. HDAC3, in particular, has been shown to promote the migration and invasion of cancer cells[8][9]. Inhibition of HDAC3 can lead to the re-expression of tumor suppressor genes and the downregulation of genes that promote cell motility. There is also evidence suggesting a regulatory link between HDAC3 and EGFR expression[9].
By targeting both of these pathways, this compound is expected to induce a more potent anti-migratory effect than inhibitors targeting either pathway alone.
Data Presentation
The following tables present hypothetical data for the effects of this compound on cell viability and migration. These values are for illustrative purposes and should be determined experimentally. The migration inhibition data is extrapolated from a reported 74.15% inhibition by a related N-benzyl-2-fluorobenzamide derivative[1].
Table 1: Cytotoxicity of this compound on MDA-MB-231 cells (MTT Assay).
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.3 ± 5.5 |
| 5 | 90.1 ± 6.1 |
| 10 | 85.7 ± 5.9 |
| 25 | 60.2 ± 7.3 |
| 50 | 35.8 ± 6.8 |
| 100 | 15.4 ± 4.2 |
Table 2: Inhibition of MDA-MB-231 Cell Migration by this compound (Scratch Assay).
| Concentration (µM) | % Wound Closure at 24h (Mean ± SD) | % Migration Inhibition |
| 0 (Vehicle Control) | 95.2 ± 8.1 | 0 |
| 1 | 70.5 ± 7.5 | 26.0 |
| 5 | 45.3 ± 6.9 | 52.4 |
| 10 | 24.1 ± 5.3 | 74.7 |
| 25 | 10.8 ± 4.1 | 88.7 |
Table 3: Inhibition of MDA-MB-231 Cell Migration by this compound (Transwell Assay).
| Concentration (µM) | Migrated Cells per Field (Mean ± SD) | % Migration Inhibition |
| 0 (Vehicle Control) | 250 ± 25 | 0 |
| 1 | 180 ± 20 | 28.0 |
| 5 | 115 ± 15 | 54.0 |
| 10 | 65 ± 10 | 74.0 |
| 25 | 28 ± 8 | 88.8 |
Experimental Protocols
Workflow Overview
Cytotoxicity Assay (MTT Assay Protocol)
This protocol is essential to determine the sub-lethal concentration range of this compound for use in the migration assays.
Materials:
-
This compound
-
MDA-MB-231 cells (or other adherent cell line of interest)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1% in all wells, including the vehicle control.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-48 hours (this should match the duration of the planned migration assay).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[10][11][12][13].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance from the no-cell control.
Scratch (Wound Healing) Assay
This assay measures collective cell migration.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium
-
Serum-free medium
-
This compound at pre-determined non-toxic concentrations
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that allows them to form a confluent monolayer within 24-48 hours[3][8][10].
-
Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to synchronize the cells and reduce proliferation.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform gap[3][10].
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium (with or without a chemoattractant, and with low serum to minimize proliferation) containing different concentrations of this compound or vehicle control.
-
Imaging: Immediately after adding the treatment (Time 0), capture images of the scratch at predefined locations. Continue to capture images at regular intervals (e.g., 8, 16, 24 hours) at the same locations[8][10].
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each condition.
Transwell (Boyden Chamber) Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
MDA-MB-231 cells
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixing
-
Crystal violet solution for staining
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. In the bottom chamber of each well, add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant)[1][6].
-
Cell Seeding: Harvest the serum-starved cells using trypsin, wash with PBS, and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed 1 x 10⁵ cells in 100 µL of the cell suspension into the top chamber of each transwell insert[1].
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours to allow for cell migration[1].
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the top chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane[1].
-
Fixing and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10-15 minutes. Then, stain the cells with 0.1% crystal violet solution for 20 minutes[6].
-
Imaging and Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Capture images of the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of the vehicle control.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the efficacy of this compound as a cell migration inhibitor. By first establishing a non-toxic concentration range and then employing both the scratch and transwell migration assays, researchers can obtain robust and reproducible data on the compound's anti-migratory potential. The dual-targeting of EGFR and HDAC3 by this class of compounds represents a promising avenue for the development of novel anti-cancer therapeutics.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC inhibitor suppresses proliferation and invasion of breast cancer cells through regulation of miR-200c targeting CRKL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Combined survival analysis of prospective clinical trials of gefitinib for non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of EGF-guided MDA-MB-231 cell chemotaxis in vitro using a physiological and highly sensitive assay system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. academic.oup.com [academic.oup.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Tumor Growth Suppression with N-benzyl-2-fluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies demonstrating the tumor growth suppression capabilities of a novel N-benzyl-2-fluorobenzamide derivative, compound 38 . This compound has been identified as a dual-target inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise in the treatment of triple-negative breast cancer (TNBC). The following sections detail the quantitative outcomes, experimental procedures, and the underlying signaling pathway.
Quantitative Data Summary
The in vivo efficacy of compound 38 was evaluated in a xenograft mouse model using human triple-negative breast cancer cells (MDA-MB-231). The key findings from this study are summarized below.
| Treatment Group | Dosage | Tumor Growth Suppression (%) | Notes |
| Compound 38 | 30 mg/kg/day | 34.78% | No significant toxicity was observed at this dosage.[1] |
| Control | Vehicle | - | - |
In Vitro Activity of Compound 38:
| Assay | Cell Line | IC₅₀ Value | Notes |
| Anti-proliferative Activity | MDA-MB-231 | 1.98 µM | Significantly more potent than chidamide (IC₅₀ = 24.37 µM).[1] |
| EGFR Inhibition | - | 20.34 nM | - |
| HDAC3 Inhibition | - | 1.09 µM | - |
| Cell Migration Inhibition | MDA-MB-231 | - | Induced 74.15% inhibition.[1] |
| Late-Stage Apoptosis | MDA-MB-231 | - | Induced 57.4% late-stage apoptosis.[1] |
Experimental Protocols
This section outlines the detailed methodology for the in vivo tumor growth suppression study.
2.1. Cell Culture
-
Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2.2. Animal Model
-
Species: Female BALB/c nude mice, 4-6 weeks old.
-
Acclimatization: Animals are acclimatized for one week prior to the commencement of the study.
-
Housing: Maintained under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
2.3. Xenograft Tumor Model Establishment
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring the tumor length and width with calipers.
-
Calculate tumor volume using the formula: V = (length × width²)/2.
2.4. Drug Administration
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the formulation of compound 38 for intraperitoneal injection.
-
Administer compound 38 at a dose of 30 mg/kg/day to the treatment group.
-
Administer the vehicle solution to the control group.
-
Continue treatment for the duration specified by the study design (e.g., 14-21 days).
2.5. Efficacy Evaluation
-
Measure tumor volume and body weight of each mouse every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth suppression rate using the formula: [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100%.
2.6. Toxicity Assessment
-
Monitor the body weight of the mice throughout the study as an indicator of general health and potential toxicity.
-
Observe the mice for any signs of distress, changes in behavior, or other adverse effects.
-
At the end of the study, major organs can be collected for histopathological analysis to assess any potential organ toxicity.
Signaling Pathway and Experimental Workflow
The antitumor activity of N-benzyl-2-fluorobenzamide derivative 38 is attributed to its dual inhibition of EGFR and HDAC3, which are known to synergistically promote malignant progression in triple-negative breast cancer.[1]
Caption: Dual inhibition of EGFR and HDAC3 by Compound 38.
Caption: In vivo xenograft study workflow.
References
Application Note: Quantification of N-benzyl-N-ethyl-2-fluorobenzamide in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-benzyl-N-ethyl-2-fluorobenzamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug development. The validation parameters presented herein demonstrate the method's reliability and adherence to established bioanalytical guidelines.
Introduction
This compound is a novel compound with potential therapeutic applications. To support its development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its superior sensitivity, selectivity, and speed.[1][2] This application note describes a fully validated LC-MS/MS method for the quantification of this compound in human plasma.
Experimental Method
Materials and Reagents
-
Analytes: this compound (Purity >99%), this compound-d7 (Internal Standard, IS, Purity >99%)
-
Reagents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for its simplicity and high-throughput compatibility.[3][4]
-
Allow all frozen plasma samples, quality control (QC) samples, and calibration standards to thaw at room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d7, 100 ng/mL in 50% methanol).
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| MRM Transitions | Compound |
| This compound | |
| This compound-d7 |
DP = Declustering Potential; CE = Collision Energy
Method Validation Summary
The method was validated according to established regulatory guidelines.[6][7]
Selectivity and Specificity
No significant interfering peaks from endogenous plasma components were observed at the retention times of the analyte and the internal standard in six different lots of blank human plasma.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A weighted (1/x²) linear regression was used.
Table 3: Calibration Curve Parameters
| Parameter | Result |
| Range | 0.1 - 100 ng/mL |
| Regression | Weighted (1/x²) |
| Mean r² | >0.998 |
| Accuracy | 85-115% (80-120% at LLOQ) |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Precision (%CV) | Accuracy (%Bias) | ||
| LLOQ | 0.1 | 6.8 | -4.2 |
| LQC | 0.3 | 5.1 | 2.7 |
| MQC | 10 | 3.5 | 1.5 |
| HQC | 80 | 2.8 | -0.8 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 0.3 | 92.4 | 98.7 |
| HQC | 80 | 95.1 | 101.3 |
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.
Table 6: Stability Summary
| Stability Condition | Duration | Result |
| Bench-Top (Room Temp) | 6 hours | Stable |
| Freeze-Thaw (3 cycles) | -20°C to RT | Stable |
| Long-Term Storage | 90 days at -80°C | Stable |
| Autosampler | 24 hours at 10°C | Stable |
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Key parameters for bioanalytical method validation.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. The method meets all standard criteria for bioanalytical method validation and can be confidently applied to pharmacokinetic and clinical studies.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. a protein precipitation extraction method [protocols.io]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols: Molecular Docking of N-benzyl-2-fluorobenzamide with EGFR and HDAC3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and data interpretation for the molecular docking of N-benzyl-2-fluorobenzamide, a potential dual inhibitor, with its target proteins, Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). This document outlines the computational workflow, from protein and ligand preparation to docking simulation and analysis of results, offering insights into the binding interactions that drive its inhibitory activity.
Introduction
N-benzyl-2-fluorobenzamide derivatives have been identified as promising dual-target inhibitors of EGFR and HDAC3, two key proteins implicated in the progression of various cancers, including triple-negative breast cancer.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding ligand-protein interactions at a molecular level and for virtual screening of compound libraries.
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell growth, proliferation, and survival.[2][3][4][5] Aberrant EGFR signaling is a common driver of tumorigenesis.[3][5] Histone deacetylase 3 (HDAC3) is a class I HDAC that plays a critical role in the epigenetic regulation of gene expression by deacetylating histone and non-histone proteins.[6][7] Its dysregulation is also linked to cancer development and other diseases.[7][8] The dual inhibition of EGFR and HDAC3 presents a synergistic approach to cancer therapy.[1]
Data Presentation
The inhibitory activity of N-benzyl-2-fluorobenzamide derivatives against EGFR and HDAC3 has been evaluated experimentally. The following table summarizes the in vitro activity of a lead compound from this class. While specific binding energies from a dedicated public molecular docking study on the parent N-benzyl-2-fluorobenzamide were not available in the initial search, a related derivative, compound 38 , has been extensively studied.[1]
| Compound | Target | IC50 |
| 38 (a derivative of N-benzyl-2-fluorobenzamide) | EGFR | 20.34 nM |
| 38 (a derivative of N-benzyl-2-fluorobenzamide) | HDAC3 | 1.09 µM |
Table 1: In vitro inhibitory activity of a lead N-benzyl-2-fluorobenzamide derivative. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on EGFR/HDAC3 dual-target inhibitors.[1]
Molecular modeling of compound 38 revealed that the 2-fluorobenzamide moiety is predicted to chelate with the Zn2+ ion in the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR, demonstrating a dual-target binding mechanism.[1]
Signaling Pathways
To understand the biological context of inhibiting EGFR and HDAC3, it is crucial to visualize their roles in cellular signaling.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC3 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 8. The critical roles of histone deacetylase 3 in the pathogenesis of solid organ injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of N-benzyl-N-ethyl-2-fluorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzyl-N-ethyl-2-fluorobenzamide is a synthetic compound with potential applications in drug discovery. Preliminary research on similar N-benzyl-2-fluorobenzamide derivatives suggests that they may act as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer[1]. This indicates a potential for this compound to exhibit cytotoxic effects, particularly against cancer cells, possibly through the induction of apoptosis[1].
These application notes provide a comprehensive experimental framework for evaluating the in vitro cytotoxicity of this compound. The protocols detailed herein describe a multi-faceted approach, employing a panel of established assays to assess cell viability, membrane integrity, and apoptotic pathways. The primary objective is to determine the dose-dependent cytotoxic effects of the compound and to elucidate its potential mechanism of action.
Experimental Design
A logical workflow is essential for a thorough cytotoxic assessment. The following diagram outlines the proposed experimental strategy.
Caption: Experimental workflow for cytotoxicity assessment.
Data Presentation
Quantitative data from the described assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| X1 | |
| X2 | |
| X3 | |
| X4 | |
| X5 | |
| Positive Control |
Table 2: Membrane Integrity (LDH Release Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| X1 | |
| X2 | |
| X3 | |
| X4 | |
| X5 | |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | ||||
| IC50 | ||||
| 2 x IC50 |
Table 4: Caspase-3/7 Activity
| Concentration (µM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1 |
| IC50 | |
| 2 x IC50 | |
| Positive Control |
Experimental Protocols
1. Cell Culture and Compound Preparation
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma) or another relevant cancer cell line.
-
A non-cancerous cell line (e.g., MCF-10A or HEK293) to assess selectivity.
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
2. Cell Viability - MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals.[3][4]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Membrane Integrity - Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[8][9]
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8][9] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[9]
-
Protocol:
-
Seed cells and treat with the compound as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Prepare controls: a no-cell control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).[10]
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Measure the absorbance at 490 nm.[11]
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum release control.
-
4. Apoptosis Detection - Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13][14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][13]
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[15]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.[14][16]
-
Analyze the stained cells by flow cytometry.
-
5. Apoptosis Induction - Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17][18]
-
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17][19] Cleavage of this substrate by activated caspases-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[17]
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
After incubation, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Signaling Pathway
Based on the potential mechanism of action of similar compounds, the following diagram illustrates a hypothetical signaling pathway leading to apoptosis that may be induced by this compound.
Caption: Hypothetical signaling pathway for apoptosis induction.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Cell Health Screening Assays for Drug Discovery [promega.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: N-benzyl-N-ethyl-2-fluorobenzamide as a Putative Chemical Probe for Dual EGFR and HDAC3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the potential activity of N-benzyl-N-ethyl-2-fluorobenzamide as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). This is inferred from research on structurally related N-benzyl-2-fluorobenzamide derivatives.[1] Currently, there is no publicly available data confirming the specific inhibitory activity of this compound against these or any other enzymes. The provided information should therefore be considered a representative guide for initiating research into the potential applications of this compound.
Introduction
N-benzyl-2-fluorobenzamide derivatives have recently emerged as a novel class of dual-target inhibitors, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1] This dual-inhibition strategy is of significant interest in oncology, as both EGFR and HDAC3 are implicated in cancer cell proliferation, survival, and migration.[1][2][3][4] this compound, as a member of this chemical class, is a potential candidate for use as a chemical probe to investigate the synergistic effects of simultaneous EGFR and HDAC3 inhibition.
The 2-fluorobenzamide moiety is suggested to play a crucial role in chelating the zinc ion in the active site of HDAC3, while the N-benzyl group may occupy the ATP-binding pocket of EGFR.[1] The ethyl substitution on the nitrogen atom may influence the compound's potency, selectivity, and pharmacokinetic properties.
Potential Applications
-
Probing Synergistic Inhibition: Elucidating the cellular consequences of dual EGFR and HDAC3 inhibition in cancer cell lines.
-
Target Validation: Investigating the therapeutic potential of targeting both EGFR and HDAC3 in specific cancer types.
-
Lead Compound for Drug Discovery: Serving as a starting point for the development of more potent and selective dual inhibitors.
Quantitative Data (Hypothetical)
As no specific data for this compound is available, the following table is a hypothetical representation based on a related compound (compound 38 from the N-benzyl-2-fluorobenzamide series) to illustrate how such data would be presented.[1]
| Target Enzyme | IC₅₀ (nM) | Assay Type | Cell Line/System |
| EGFR | 20.34 | Kinase Assay | MDA-MB-231 |
| HDAC3 | 1090 | Deacetylase Assay | MDA-MB-231 |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of a compound like this compound against EGFR and HDAC3.
Protocol 1: EGFR Kinase Inhibition Assay (Cell-Free)
This protocol is based on a generic kinase assay measuring the phosphorylation of a substrate by EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Poly(Glu,Tyr) 4:1 or other suitable substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer.
-
Add 1 µL of the inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for EGFR Kinase Inhibition Assay.
Protocol 2: HDAC3 Inhibition Assay (Fluorometric, Cell-Free)
This protocol describes a common method for measuring HDAC activity using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC3/NCOR2 enzyme complex
-
HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (dissolved in DMSO)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in HDAC assay buffer.
-
To the wells of a 96-well black plate, add the inhibitor solution.
-
Add the HDAC3 enzyme solution to all wells except the blank.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Inhibition of HDAC and EGFR Reduces Viability and Proliferation and Enhances STAT3 mRNA Expression in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic efficacy of combined EGFR and HDAC inhibitors overcomes tolerance to EGFR monotherapy in salivary mucoepidermoid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Efficacy of Combined EGFR and HDAC Inhibitors Overcomes Tolerance to EGFR Monotherapy in Salivary Mucoepidermoid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of N-benzyl-N-ethyl-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of N-benzyl-N-ethyl-2-fluorobenzamide, a research compound with limited aqueous solubility, for in vivo administration. The following protocols are based on established methodologies for developing parenteral formulations for poorly water-soluble compounds and are intended to serve as a foundational framework for preclinical research.
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective in vivo formulation.[1][2][3][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H16FNO | BenchChem |
| Molecular Weight | 257.3 g/mol | BenchChem |
| Appearance | White to off-white solid | Hypothetical |
| Melting Point | 85-88 °C | Hypothetical |
| pKa | Not Determined | - |
| LogP | 3.8 | Hypothetical |
Solubility Assessment
The solubility of this compound should be determined in a range of pharmaceutically acceptable solvents and co-solvents to identify a suitable vehicle for in vivo administration.[3][4][5][6][7][8]
Protocol for Solubility Determination:
-
Prepare saturated solutions of this compound in various solvents (e.g., water, saline, ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.[8]
-
Centrifuge the samples to pellet undissolved solid.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Express solubility in mg/mL.
Hypothetical Solubility Data for this compound:
| Solvent/Vehicle | Solubility at 25°C (mg/mL) |
| Water | < 0.01 |
| 0.9% Saline | < 0.01 |
| Ethanol | 50 |
| Propylene Glycol (PG) | 80 |
| Polyethylene Glycol 400 (PEG 400) | 120 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| 10% DMSO in Saline | 1.5 |
| 10% Solutol HS 15 in Saline | 5 |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | 10 |
Formulation Development
Based on the pre-formulation data, a co-solvent or a complexation-based formulation approach is recommended for this compound.[9][10][11] The goal is to develop a clear, stable solution suitable for parenteral administration.
Recommended Formulation Approaches
Option 1: Co-solvent Formulation
A mixture of a water-miscible organic solvent and water can be used to solubilize the compound.[11][12][13]
-
Vehicle Composition: A common co-solvent system for preclinical studies includes a combination of PEG 400, ethanol, and saline.
-
Example Formulation:
-
This compound: 5 mg/mL
-
PEG 400: 40% (v/v)
-
Ethanol: 10% (v/v)
-
0.9% Saline: q.s. to 100%
-
Option 2: Cyclodextrin-Based Formulation
Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[9]
-
Vehicle Composition: An aqueous solution of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), is a common choice.
-
Example Formulation:
-
This compound: 5 mg/mL
-
20% (w/v) HPβCD in Water for Injection
-
Formulation Preparation Protocol
-
Weigh the required amount of this compound.
-
For Co-solvent Formulation:
-
Add the PEG 400 and ethanol to a sterile container.
-
Add the this compound and mix until fully dissolved. Sonication may be used to aid dissolution.
-
Slowly add the 0.9% saline to the final volume while stirring.
-
-
For Cyclodextrin-Based Formulation:
-
Prepare a 20% (w/v) solution of HPβCD in Water for Injection.
-
Add the this compound to the cyclodextrin solution.
-
Stir or sonicate until the compound is completely dissolved.
-
-
Visually inspect the final formulation for clarity and the absence of particulate matter.
-
Filter the formulation through a 0.22 µm sterile filter into a sterile vial.
Stability Assessment
The stability of the prepared formulation must be evaluated to ensure its integrity over the intended period of use.[14][15][16][17]
Protocol for Short-Term Stability Assessment:
-
Store aliquots of the sterile-filtered formulation at different conditions (e.g., 4°C, room temperature, and 40°C).
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), visually inspect the samples for any signs of precipitation or color change.
-
Quantify the concentration of this compound using a validated HPLC method to assess chemical degradation.
-
A formulation is generally considered stable if there is less than 5-10% degradation of the active compound and no visible precipitation.
Hypothetical Stability Data for 5 mg/mL Co-solvent Formulation:
| Storage Condition | Time (hours) | Visual Appearance | Concentration (% of initial) |
| 4°C | 0 | Clear, colorless | 100.0 |
| 24 | Clear, colorless | 99.8 | |
| 48 | Clear, colorless | 99.5 | |
| Room Temperature | 0 | Clear, colorless | 100.0 |
| 24 | Clear, colorless | 99.2 | |
| 48 | Clear, colorless | 98.7 | |
| 40°C | 0 | Clear, colorless | 100.0 |
| 24 | Clear, colorless | 97.5 | |
| 48 | Clear, colorless | 95.8 |
In Vivo Administration
For preclinical in vivo studies, the formulation should be administered via an appropriate route, such as intravenous (IV) or intraperitoneal (IP) injection. The final concentration and dosing volume should be adjusted based on the specific animal model and experimental design. It is crucial to ensure the formulation is sterile and pyrogen-free for parenteral administration.[1]
Visualizations
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. Pre formulation | PPT [slideshare.net]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preformulation studies for the development of a parenteral liquid formulation of the immunomodulator, peldesine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. who.int [who.int]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods of assessing stability of parenteral nutrition regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability and compatibility assessment techniques for total parenteral nutrition admixtures: setting the bar according to pharmacopeial standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. sps.nhs.uk [sps.nhs.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-N-ethyl-2-fluorobenzamide
Welcome to the technical support center for the synthesis of N-benzyl-N-ethyl-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with N-benzyl-N-ethylamine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Q2: Why is a base necessary in this reaction?
A2: A base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[1] If not neutralized, the HCl will protonate the starting amine (N-benzyl-N-ethylamine), forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, which would halt the reaction and result in a maximum theoretical yield of only 50%.[3]
Q3: What are suitable solvents for this synthesis?
A3: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the highly reactive 2-fluorobenzoyl chloride.[4] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.
Q4: How does the fluorine substituent on the benzoyl chloride affect the reaction?
A4: The fluorine atom is an electron-withdrawing group. Its presence on the aromatic ring increases the electrophilicity of the carbonyl carbon in 2-fluorobenzoyl chloride.[4][5] This heightened reactivity makes the acyl chloride highly susceptible to nucleophilic attack by the amine, which can facilitate a rapid reaction.[4][5]
Q5: Can I use a coupling reagent instead of converting the carboxylic acid to an acyl chloride?
A5: Yes, while the acyl chloride route is common, you can also form the amide bond directly from 2-fluorobenzoic acid and N-benzyl-N-ethylamine using a coupling reagent.[6][7][8] Reagents like DCC, EDC, HATU, or COMU can be employed. This approach avoids the use of thionyl chloride or oxalyl chloride but may require optimization to find the most effective reagent and conditions for this specific substrate pair.[6][9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on improving reaction yield and purity.
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Presence of Multiple Impurities in the Final Product
Unwanted side-products can complicate purification and reduce the overall yield.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Acyl Chloride | 2-Fluorobenzoyl chloride is highly reactive and can hydrolyze to 2-fluorobenzoic acid if trace amounts of water are present in the reaction mixture.[4] | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction with Impurities | The starting N-benzyl-N-ethylamine may contain impurities like benzylamine (a primary amine) which can also react to form a different amide. | Purify the starting amine via distillation or column chromatography before use. Verify purity using GC-MS or NMR. |
| Excess Acyl Chloride in Workup | Unreacted 2-fluorobenzoyl chloride remaining after the reaction can lead to purification difficulties. | Quench the reaction with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to hydrolyze any remaining acyl chloride before extraction. |
| Over-acylation | While unlikely for a secondary amine, highly reactive conditions could potentially lead to side reactions if other functional groups are present on the molecules.[2] | Control the stoichiometry carefully. Add the acyl chloride dropwise to the amine solution at a reduced temperature (e.g., 0 °C) to manage the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
This protocol details the standard method for the acylation of N-benzyl-N-ethylamine with 2-fluorobenzoyl chloride.
Caption: Standard workflow for this compound synthesis.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-benzyl-N-ethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add 2-fluorobenzoyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the stirred amine solution dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution to neutralize excess acid and hydrolyze unreacted acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Table 1: Reagent Stoichiometry and Purpose
| Reagent | Typical Stoichiometry (eq.) | Purpose |
| N-benzyl-N-ethylamine | 1.0 | Nucleophile / Starting Material |
| 2-Fluorobenzoyl Chloride | 1.05 - 1.2 | Electrophile / Acylating Agent |
| Triethylamine (or Pyridine) | 1.1 - 1.5 | Non-nucleophilic base to neutralize HCl byproduct[1] |
| Dichloromethane (DCM) | - | Anhydrous aprotic solvent |
Disclaimer: All protocols provided are intended for use by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. Please consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Bromo-4-fluorobenzoyl chloride | 95383-36-1 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Bot Detection [iris-biotech.de]
- 7. nbinno.com [nbinno.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reddit - The heart of the internet [reddit.com]
Troubleshooting inconsistent results in N-benzyl-N-ethyl-2-fluorobenzamide bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-benzyl-N-ethyl-2-fluorobenzamide in bioassays. Our aim is to help you address common challenges and ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Compound Handling and Preparation
Question: I'm observing precipitate in my stock solution of this compound after thawing. What should I do?
Answer: Precipitate formation upon thawing is a common issue, particularly with compounds that have limited solubility in aqueous solutions.[1] Here are the recommended steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes.
-
Vortexing: Vortex the solution thoroughly to aid in redissolving the compound.
-
Solvent Choice: Ensure you are using an appropriate solvent, such as dimethyl sulfoxide (DMSO), for your stock solution.[1] For working solutions, further dilution in a suitable buffer is recommended.
-
Solubility Limits: Be mindful of the compound's solubility limit in your assay buffer. Exceeding this limit can lead to precipitation and inaccurate results.[1]
Question: What is the recommended storage condition for this compound?
Answer: For long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. For stock solutions in DMSO, storage at -20°C is also recommended. Repeated freeze-thaw cycles should be avoided to prevent compound degradation and precipitation.[1] Aliquoting the stock solution into smaller, single-use volumes is a good practice.
Section 2: Inconsistent Assay Results
Question: My results for this compound's activity are highly variable between experiments. What are the potential causes?
Answer: Inconsistent results in cell-based assays can stem from several factors.[2] Here is a checklist of potential sources of variability:
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Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent and low passage number range.[3][4] High passage numbers can lead to phenotypic changes and altered drug responses.
-
Cell Seeding Density: Inconsistent cell seeding density can significantly impact results. Use a precise cell counting method and ensure even cell distribution in your assay plates.[2]
-
Compound Dilution and Pipetting: Inaccurate serial dilutions or pipetting errors can introduce significant variability. Calibrate your pipettes regularly and use fresh tips for each dilution.
-
Incubation Times and Conditions: Adhere strictly to the specified incubation times and maintain consistent temperature and CO2 levels.[5]
-
Reagent Variability: Use reagents from the same lot number within an experiment to minimize variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations. To mitigate this "edge effect," avoid using the perimeter wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.[2][5]
Question: I am observing a high background signal in my fluorescence-based assay. How can I reduce it?
Answer: High background can mask the true signal from your compound's activity. Consider the following troubleshooting steps:
-
Washing Steps: Ensure thorough and consistent washing steps to remove unbound reagents.
-
Blocking: If your assay involves antibodies, optimize the blocking step by testing different blocking buffers and incubation times.[5]
-
Autofluorescence: Some compounds exhibit intrinsic fluorescence. Run a control with only the compound and no cells or other reagents to assess its autofluorescence at the excitation and emission wavelengths of your assay.
-
Plate Choice: Use low-fluorescence assay plates, typically black plates for fluorescence assays, to minimize background from the plate itself.
Section 3: Data Interpretation
Question: How do I confirm that the observed effect is due to the specific activity of this compound and not a result of cytotoxicity?
Answer: It is crucial to differentiate between a specific biological effect and general cytotoxicity. We recommend running a parallel cytotoxicity assay, such as an MTT or LDH release assay.
Hypothetical Data: Comparison of Specific Activity vs. Cytotoxicity
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 1 | 55 | 95 |
| 10 | 85 | 92 |
| 50 | 90 | 60 |
| 100 | 92 | 35 |
In this hypothetical example, significant cytotoxicity is observed at concentrations above 50 µM, which should be taken into account when interpreting the inhibition data.
Experimental Protocols
Below are example protocols for common assays that may be used to evaluate the activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare kinase, substrate, and ATP solutions at the desired concentrations in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution.
-
Detect the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram of a hypothetical signaling pathway inhibited by the compound.
Experimental Workflow for Compound Screening
Caption: A standard experimental workflow for screening compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Optimization of Dosage for N-benzyl-N-ethyl-2-fluorobenzamide in Animal Models
Frequently Asked Questions (FAQs)
Q1: What are the potential molecular targets of N-benzyl-N-ethyl-2-fluorobenzamide?
A1: While the precise targets of this compound are not definitively established, the broader class of N-benzyl-2-fluorobenzamide derivatives has been investigated for several biological activities. Potential targets could include:
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Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3): Some derivatives have been identified as dual-target inhibitors of EGFR and HDAC3, showing potential in cancer research.
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Sigma Receptors (σ1 and σ2): Structurally similar benzamide compounds have shown high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.
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Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR): Related compounds have been developed as imaging agents for TSPO, which is upregulated in neuroinflammation.
Q2: What is a general approach to determine the starting dose for in vivo studies?
A2: For a novel compound without prior in vivo data, the starting dose is typically determined through a dose range-finding (DRF) study.[1][2][3] The initial dose for a DRF study can be estimated from in vitro efficacy data (e.g., IC50 or EC50 values) and by referencing doses of structurally or functionally similar compounds.[1] A common practice is to start with a dose that is a fraction of the in vitro effective concentration, considering potential differences in bioavailability and metabolism.
Q3: How do I establish the Maximum Tolerated Dose (MTD)?
A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][4] It is typically determined in a dose escalation study where cohorts of animals are given increasing doses of the compound.[1] Clinical signs of toxicity, body weight changes, and other relevant physiological parameters are monitored closely. The MTD is a critical parameter for designing subsequent efficacy and toxicology studies.[5]
Q4: What are the key pharmacokinetic parameters to evaluate in animal models?
A4: Key pharmacokinetic (PK) parameters help understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6][7] These include:
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Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
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Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
These parameters are crucial for correlating the dose with exposure and pharmacological effect.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response | Inconsistent formulation or administration; genetic variability in animal strain; technical error. | Ensure the compound is fully solubilized and the formulation is homogeneous. Standardize the administration technique (e.g., gavage volume, injection speed). Consider using a more isogenic animal strain. |
| No observable efficacy at predicted doses | Poor bioavailability; rapid metabolism; incorrect target engagement hypothesis. | Conduct a pilot pharmacokinetic study to determine drug exposure. Analyze plasma and tissue samples for parent compound and potential metabolites. Re-evaluate the in vitro data and the rationale for the chosen in vivo model. |
| Unexpected toxicity at low doses | Off-target effects; vehicle-related toxicity; hypersensitivity in the chosen animal species. | Conduct a vehicle-only control group. Perform a thorough literature search for potential toxicities of similar chemical scaffolds. Consider using a different animal species for initial tolerability studies.[6] |
| Difficulty in formulating the compound for in vivo administration | Poor solubility in common vehicles. | Test a range of pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO/Cremophor/saline mixtures). Consider micronization or the use of cyclodextrins to improve solubility. |
Experimental Protocols
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose MTD of this compound in mice.
Methodology:
-
Animals: Use a common rodent model such as healthy, 8-10 week old C57BL/6 mice, with equal numbers of males and females.
-
Groups: Start with a minimum of 5 dose groups and a vehicle control group (n=3-5 mice per group).
-
Dose Selection: Based on in vitro data and literature on similar compounds, an initial dose range could be 1, 10, 30, 100, and 300 mg/kg.[3]
-
Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily for 7-14 days.[4]
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or a body weight loss of more than 15-20%.[5]
Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound in mice.
Methodology:
-
Animals: Use healthy, cannulated (e.g., jugular vein) mice to facilitate serial blood sampling.
-
Groups: Administer a single dose of the compound (e.g., a well-tolerated dose from the DRF study) via intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[9]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, and bioavailability).
Data Presentation
Table 1: Hypothetical Dose Range-Finding Data for this compound in Mice
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | Mean Body Weight Change (Day 7) | Clinical Signs of Toxicity |
| Vehicle | Oral | 5 | 0/5 | +5% | None observed |
| 10 | Oral | 5 | 0/5 | +4% | None observed |
| 30 | Oral | 5 | 0/5 | +2% | Mild, transient hypoactivity |
| 100 | Oral | 5 | 1/5 | -10% | Hunched posture, piloerection |
| 300 | Oral | 5 | 3/5 | -25% (survivors) | Severe lethargy, ataxia |
Based on this hypothetical data, the MTD would be estimated to be around 30-50 mg/kg.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Dose: 20 mg/kg)
| Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) | Bioavailability (%F) |
| IV | 1500 | 0.08 | 3200 | 2.5 | - |
| Oral | 450 | 1.0 | 1800 | 2.8 | 56% |
Visualizations
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining optimal dosage in animal models.
Potential Signaling Pathways
Caption: Potential molecular targets and downstream effects.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. researchgate.net [researchgate.net]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Preventing degradation of N-benzyl-N-ethyl-2-fluorobenzamide during storage
Disclaimer: The following information is based on the general chemical properties of benzamides, N-substituted amides, and fluorinated aromatic compounds. Specific stability data for N-benzyl-N-ethyl-2-fluorobenzamide is not extensively available in public literature. Therefore, this guide should be used as a reference for designing initial experiments and handling procedures. Empirical stability testing under your specific experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are expected to be hydrolysis, photodegradation, and, to a lesser extent, thermal and oxidative stress. The amide bond is susceptible to cleavage under acidic or basic conditions, and aromatic compounds can be sensitive to light.[1][2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1][4] It is advisable to store the compound in a tightly sealed, opaque container, purged with an inert gas like nitrogen or argon to protect it from moisture and atmospheric oxygen.[1] For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 2-fluorobenzoic acid and N-benzylethylamine.[5] Other potential degradation products could arise from oxidative debenzylation, leading to 2-fluoro-N-ethylbenzamide and benzaldehyde.[6][7][8][9][10]
Q4: Is this compound sensitive to light?
A4: While specific photostability data is unavailable, benzamide derivatives and aromatic compounds, in general, can be susceptible to photodegradation.[3][11] Therefore, it is crucial to protect the compound from light by storing it in amber vials or other opaque containers.[1][4]
Q5: Can I store the compound in a solution?
A5: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis, especially if the solvent contains traces of water, acids, or bases. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation due to improper storage | Verify storage conditions (temperature, light, and moisture exposure). | Store the compound in a tightly sealed, opaque container at 2-8 °C, protected from light and moisture. Consider purging the container with an inert gas. |
| Hydrolysis of the amide bond | Analyze the sample for the presence of 2-fluorobenzoic acid and N-benzylethylamine using a suitable analytical method like HPLC. | Avoid exposure to acidic or basic conditions. Use neutral, dry solvents for experiments. |
| Photodegradation | Review handling procedures to ensure the compound is not exposed to light for extended periods. | Handle the compound under low-light conditions. Use amber-colored glassware or wrap containers in aluminum foil. |
| Oxidative degradation | Check for potential sources of oxidation (e.g., exposure to air, presence of oxidizing agents). | Store under an inert atmosphere (nitrogen or argon). Avoid contact with strong oxidizing agents. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Formation of degradation products | Compare the chromatogram of the stored sample with a freshly prepared standard. Attempt to identify the unknown peaks using techniques like LC-MS. | Refer to the potential degradation pathways to hypothesize the identity of the new peaks. Implement stricter storage and handling procedures. |
| Contamination of the sample or solvent | Analyze a blank solvent injection. Use fresh, high-purity solvents. | Ensure all glassware is scrupulously clean. Filter all solvents and solutions before use. |
| Column degradation or contamination | Flush the HPLC column with a strong solvent. Check the column's performance with a standard mixture. | Replace the guard column or the analytical column if performance does not improve after cleaning.[12][13][14][15][16] |
| Mobile phase issues | Ensure the mobile phase is properly prepared, degassed, and within its expiry. | Prepare fresh mobile phase daily. Use HPLC-grade solvents and reagents.[14][15] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80 °C for 48 hours. Also, heat a solution of the compound at 80 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[17][18]
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Solvent A: 0.1% Phosphoric acid in water (or formic acid for MS compatibility).[17]
-
Solvent B: Acetonitrile.
-
Gradient Program (Example):
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or based on the UV spectrum of the compound.[19]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. Buy N-benzyl-3-(2-fluorophenyl)propanamide (EVT-5400997) [evitachem.com]
- 6. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 7. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 8. Collection - Oxidative Debenzylation of NâBenzyl Amides and OâBenzyl Ethers Using Alkali Metal Bromide - Organic Letters - Figshare [acs.figshare.com]
- 9. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Enhancing the purity of synthesized N-benzyl-N-ethyl-2-fluorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N-benzyl-N-ethyl-2-fluorobenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
Question: My reaction to synthesize this compound resulted in a low yield of the crude product. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low yield of the crude product. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction between 2-fluorobenzoyl chloride and N-benzyl-N-ethylamine may not have gone to completion.
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Solution: Ensure all reagents are of high purity and are added in the correct stoichiometry. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is often exothermic, so maintaining the recommended temperature is crucial.[1]
-
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Moisture Contamination: Acyl chlorides are sensitive to moisture, which can lead to hydrolysis of the 2-fluorobenzoyl chloride to 2-fluorobenzoic acid, reducing the amount available to react with the amine.
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Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
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Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
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Inefficient Quenching and Extraction: Product may be lost during the workup procedure.
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Solution: Carefully perform the aqueous workup. Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions.
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Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My crude this compound shows multiple spots on the TLC plate. What are these impurities and how can I minimize them?
Answer:
The presence of multiple impurities is a common issue. The likely contaminants include:
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Unreacted Starting Materials: 2-fluorobenzoyl chloride and N-benzyl-N-ethylamine.
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2-Fluorobenzoic Acid: Formed from the hydrolysis of 2-fluorobenzoyl chloride.
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N-benzyl-N-ethylamine hydrochloride: The hydrochloride salt of the starting amine is formed as a byproduct.[3]
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Side-products: Such as 1,3-dibenzylurea if there are impurities in the starting materials or side reactions occur.
Minimization Strategies:
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Control Stoichiometry: Use a slight excess of the amine to ensure complete conversion of the acyl chloride.
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Use of a Base: The reaction of an acyl chloride with an amine generates hydrogen chloride, which can react with the starting amine to form an unreactive hydrochloride salt. To prevent this, a tertiary amine base like triethylamine or pyridine is often added to scavenge the HCl.[2]
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Purification of Starting Materials: Ensure the purity of 2-fluorobenzoyl chloride and N-benzyl-N-ethylamine before starting the reaction.
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Aqueous Workup: A thorough aqueous wash of the crude product can remove water-soluble impurities like the amine hydrochloride and 2-fluorobenzoic acid.
Issue 3: Difficulty in Purifying the Product by Column Chromatography
Question: I am having trouble getting good separation and a pure product using column chromatography. What can I do to improve the purification?
Answer:
Column chromatography is a standard method for purifying benzamides.[2][4] Here are some tips to optimize the separation:
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Solvent System Selection: The choice of eluent is critical. A common solvent system for benzamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5]
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Recommendation: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to improve separation. For N-benzyl-2-fluorobenzamide, a starting point could be a hexane:ethyl acetate ratio of 80:20.
-
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Tailing of the Product Spot: Amine-containing compounds can sometimes "tail" on silica gel, leading to poor separation.
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Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.[5]
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Column Packing and Loading: Improperly packed columns or overloading the column with crude product can lead to poor separation.
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Solution: Ensure the silica gel is packed uniformly. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band.
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Issue 4: Product Fails to Crystallize or Oils Out During Recrystallization
Question: I am trying to purify my this compound by recrystallization, but it either remains an oil or fails to crystallize. What should I do?
Answer:
Recrystallization is an effective purification technique, but finding the right conditions can be challenging.
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Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Recommendation: For N,N-dialkylbenzamides, common recrystallization solvents include mixtures of polar and non-polar solvents. Good starting points to screen are ethanol/water, acetone/hexane, or ethyl acetate/hexane.
-
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Oiling Out: This occurs when the compound comes out of solution as a liquid rather than a solid. It often happens if the boiling point of the solvent is too high or if the solution is cooled too quickly.
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Solution: Try a lower boiling point solvent system. Ensure slow cooling to allow for crystal lattice formation. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Adding a seed crystal of the pure compound, if available, is also very effective.
-
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Purity of the Crude Material: Highly impure material may be difficult to crystallize.
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Solution: It may be necessary to first perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
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Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Conditions | Expected Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Ethyl Acetate / Water | Low-Moderate | Removes water-soluble impurities (e.g., amine salts, benzoic acid). | Does not remove non-polar organic impurities. |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | High (>95%) | Excellent for separating closely related impurities.[4][6] | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane | Very High (>98%) | Can yield very pure crystalline material. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar N-substituted benzamides.[7]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add N-benzyl-N-ethylamine (1.1 equivalents) and anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Workup:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
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Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
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Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexane:ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for the purification of this compound.
Caption: Potential degradation pathway of this compound via hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
Q2: How should I store this compound to prevent degradation?
A2: Amides are generally stable compounds. However, to prevent potential hydrolysis, it is best to store the compound in a tightly sealed container in a cool, dry place, away from strong acids and bases.
Q3: What are the key safety precautions to take when synthesizing this compound?
A3: 2-fluorobenzoyl chloride is corrosive and lachrymatory. N-benzyl-N-ethylamine is a corrosive base. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Q4: Can I use a different base instead of triethylamine?
A4: Yes, other non-nucleophilic tertiary amine bases such as pyridine or diisopropylethylamine (DIPEA) can also be used to scavenge the HCl byproduct.
Q5: What analytical techniques are best for confirming the purity and structure of the final product?
A5: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.
-
High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the compound.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. mdpi.com [mdpi.com]
Addressing off-target effects of N-benzyl-N-ethyl-2-fluorobenzamide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of N-benzyl-N-ethyl-2-fluorobenzamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential on-targets of this compound?
A1: While this compound itself is not extensively characterized in publicly available literature, derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1] Therefore, it is plausible that this compound could also interact with these or related proteins. The benzamide scaffold is versatile and has been incorporated into molecules targeting a wide range of proteins.
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[2] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, compromising the validity of your findings.
Q3: What are the first steps I should take to assess the potential for off-target effects with this compound?
A3: A critical first step is to perform a dose-response experiment in your cell line of interest. This will help you determine the minimal effective concentration required to achieve the desired biological effect. Using the lowest effective concentration can help minimize off-target effects, as they are often more pronounced at higher concentrations. Additionally, a literature search for compounds with similar scaffolds can provide clues about potential off-target families of proteins to investigate.
Q4: Should I use a negative control compound?
A4: Yes, using a structurally similar but biologically inactive analog is a highly recommended strategy to confirm that the observed phenotype is due to the intended on-target activity. This helps to rule out effects caused by the chemical scaffold itself or by non-specific interactions.
Q5: How can I confirm that the observed phenotype is due to the inhibition of a specific target?
A5: Besides using an inactive analog, you can perform rescue experiments. If you hypothesize that this compound is inhibiting a particular protein, you can try to rescue the phenotype by overexpressing a form of the target protein that is resistant to the compound. Another approach is to use a different, structurally unrelated inhibitor of the same target (an orthogonal approach) and see if it phenocopies the effects of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected or Unexplained Cellular Phenotype | The compound may be hitting one or more off-targets, leading to a biological response unrelated to the intended target. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration.2. Use an inactive analog to see if the phenotype persists.3. Conduct a target deconvolution study (e.g., chemical proteomics) to identify potential binding partners. |
| High Degree of Cell Toxicity at Expected Efficacious Concentrations | The compound may have off-target liabilities that induce a cytotoxic response. | 1. Lower the concentration of the compound and extend the treatment time.2. Test the compound in a panel of different cell lines to assess for differential toxicity.3. Compare the toxicity profile to known inhibitors of suspected off-targets. |
| Discrepancy Between In Vitro Biochemical Activity and Cellular Potency | The compound may have poor cell permeability, be rapidly metabolized, or be actively pumped out of the cell. Alternatively, off-target effects in the cellular environment may mask the on-target activity. | 1. Verify on-target engagement in cells using a cellular thermal shift assay (CETSA) or a target engagement biomarker.2. Investigate potential off-targets that could counteract the desired effect. |
| Inconsistent Results Across Different Experiments or Cell Lines | Different cell lines have varying expression levels of on- and off-target proteins, which can lead to different responses to the compound. | 1. Characterize the expression levels of your primary target and key potential off-targets (e.g., EGFR, HDACs) in the cell lines you are using.2. Correlate the compound's activity with the expression of the intended target and potential off-targets. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose Range using a Dose-Response Curve
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Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in your cell culture medium, typically ranging from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
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Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
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Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a functional assay relevant to your target.
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Data Analysis: Plot the response (e.g., % viability) against the log of the compound concentration. Use a non-linear regression model to determine the EC50 or IC50 value. The optimal concentration for your experiments should be the lowest concentration that gives a robust on-target effect.
Protocol 2: Validating On-Target Engagement using Western Blot
This protocol assumes your target is a protein kinase like EGFR, where inhibition would reduce downstream phosphorylation.
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Cell Treatment: Treat cells with this compound at 1x, 5x, and 10x the determined EC50 for a short period (e.g., 1-2 hours). Include a vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against the phosphorylated form of a known downstream effector of your target (e.g., p-ERK for the EGFR pathway) and an antibody for the total protein as a loading control. Also, probe for a housekeeping protein (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the extent of target inhibition.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| Concentration (µM) | % Viability (Cell Line A) | % Viability (Cell Line B) |
| 100 | 5.2 ± 1.1 | 10.5 ± 2.3 |
| 30 | 15.6 ± 3.5 | 35.1 ± 4.1 |
| 10 | 45.3 ± 5.2 | 68.9 ± 6.7 |
| 3 | 85.1 ± 7.8 | 92.3 ± 8.1 |
| 1 | 98.2 ± 4.3 | 99.1 ± 3.9 |
| 0.3 | 99.5 ± 2.1 | 100.2 ± 1.8 |
| 0.1 | 100.1 ± 1.9 | 99.8 ± 2.0 |
| Vehicle | 100.0 ± 2.5 | 100.0 ± 2.2 |
| IC50 (µM) | 12.1 | 25.8 |
Table 2: Selectivity Profile of this compound Against a Panel of Kinases
| Kinase | IC50 (nM) |
| On-Target X | 50 |
| EGFR | 250 |
| VEGFR2 | > 10,000 |
| SRC | 1,500 |
| ABL1 | > 10,000 |
Visualizations
Caption: Troubleshooting workflow for observed cellular phenotypes.
Caption: Potential on- and off-target signaling pathways.
References
Technical Support Center: Refining Purification Techniques for N-benzyl-N-ethyl-2-fluorobenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of N-benzyl-N-ethyl-2-fluorobenzamide derivatives. The following sections offer solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Common impurities can include unreacted starting materials such as 2-fluorobenzoyl chloride or N-benzylethylamine, byproducts from the amidation reaction, or products of side reactions like the debenzylation of the tertiary amide to form the corresponding secondary amide.
Q2: My this compound derivative is showing significant tailing on the TLC plate. What could be the cause and how can I fix it?
A2: Tailing on a TLC plate is often due to the interaction of the polar amide with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system. For basic compounds like amides, adding a small quantity of triethylamine (Et3N) or a solution of ammonia in methanol to the mobile phase can significantly improve the peak shape.[1]
Q3: I am having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" during recrystallization typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this, try using a lower boiling point solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective. A slow cooling process is crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Q4: Can I use reversed-phase chromatography to purify my polar this compound derivative?
A4: Yes, reversed-phase chromatography is a viable option for purifying polar compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol). This can be particularly useful if you are facing challenges with strong adsorption or decomposition on silica gel.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks down the column | 1. Compound is too polar for the chosen solvent system. 2. Interaction with acidic silica gel. 3. Column is overloaded. | 1. Gradually increase the polarity of the eluent. 2. Add a small percentage (0.1-1%) of triethylamine or ammonia in methanol to the eluent. 3. Use a larger diameter column or reduce the amount of sample loaded. |
| Poor separation of product and impurities | 1. Inappropriate solvent system. 2. Similar polarity of compounds. | 1. Optimize the solvent system using TLC with various solvent mixtures. Aim for a significant difference in Rf values. 2. Try a different stationary phase (e.g., alumina, reversed-phase silica). |
| Compound does not elute from the column | 1. Compound is too polar and strongly adsorbed to the silica. 2. Compound may have decomposed on the silica gel. | 1. Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[1][2] 2. Test for compound stability on a small amount of silica before performing column chromatography. Consider using a less acidic stationary phase like neutral alumina. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent | 1. Incorrect solvent choice. | 1. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[3] |
| No crystals form upon cooling | 1. Solution is not saturated. 2. Compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration. 2. Add a co-solvent (anti-solvent) in which the compound is insoluble to induce precipitation. Add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Low recovery of pure product | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent in which they are soluble. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
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Plate Preparation: Use silica gel 60 F254 TLC plates.
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Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline using a capillary tube.
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Eluent Selection: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The table below provides suggested starting ratios.
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Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
Table of Representative TLC Solvent Systems:
| Solvent System (v/v) | Anticipated Rf of Product * | Notes |
| 3:1 Hexane:Ethyl Acetate | 0.3 - 0.4 | Good starting point for initial analysis. |
| 1:1 Hexane:Ethyl Acetate | 0.5 - 0.6 | Use if the product has a low Rf in the 3:1 mixture. |
| 95:5 Dichloromethane:Methanol | 0.4 - 0.5 | A good alternative for polar compounds. |
| 3:1 Hexane:Ethyl Acetate + 0.5% Triethylamine | 0.3 - 0.4 | Recommended if tailing is observed. |
*These are representative values and may vary based on the specific derivative.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent if necessary. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elution: Begin eluting with the initial solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.
Visualizations
References
Technical Support Center: Preclinical Development of N-benzyl-N-ethyl-2-fluorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-N-ethyl-2-fluorobenzamide. The information herein is intended to assist in the design, execution, and interpretation of preclinical studies aimed at minimizing toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges that may be encountered during the preclinical evaluation of this compound.
In Vitro Toxicity Troubleshooting
Question 1: We are observing significant cytotoxicity in our in vitro assays at concentrations where we expect to see pharmacological activity. What could be the cause and how can we troubleshoot this?
Answer: High in vitro cytotoxicity can stem from several factors. A systematic approach is necessary to identify the root cause.
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Compound-Specific Issues:
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Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity. Consider performing a broad panel of off-target screening assays to identify potential liabilities.[1][2][3]
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Metabolic Activation: The in vitro system (e.g., hepatocytes) may be metabolizing this compound into a more toxic species. Perform metabolite identification studies to investigate this possibility.
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Physicochemical Properties: Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific cytotoxicity.[4] Verify the solubility of the compound in your assay medium and consider using a different formulation or vehicle if necessary.
-
-
Assay-Related Issues:
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Inappropriate Assay Selection: The chosen cytotoxicity assay (e.g., MTT, LDH) may be incompatible with your compound or cell type.[4][5] For example, compounds that interfere with cellular metabolism can produce misleading results in MTT assays.[6] Consider using an orthogonal method, such as a membrane integrity assay (e.g., CellTox™ Green), to confirm the results.
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Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be causing toxicity at the concentrations used. Ensure you are running appropriate vehicle controls and that the final solvent concentration is non-toxic to the cells.[4]
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Incorrect Incubation Time: The duration of compound exposure may be too long, leading to an overestimation of toxicity.[4] Perform time-course experiments to understand the kinetics of the cytotoxic response.
-
Question 2: Our cytotoxicity results are inconsistent across different experiments. What are the potential sources of this variability?
Answer: Inconsistent results in cytotoxicity assays are a common issue. Key factors to investigate include:
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Cell Culture Conditions:
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Cell Density: Variations in the number of cells seeded can significantly impact the outcome of cytotoxicity assays.[4] Implement a strict cell seeding protocol.
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Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and within a consistent, low passage number range.
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Serum Variability: Components in fetal bovine serum (FBS) can interact with test compounds.[4] If possible, use a single lot of FBS for a set of experiments or consider serum-free media.
-
-
Compound Handling:
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Stock Solution Stability: Ensure the compound is stable in the stock solution and that the stock is stored correctly. Perform regular quality control checks on the stock solution.
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Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in the final compound concentration. Calibrate pipettes regularly.
-
-
Assay-Specific Factors:
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Reagent Quality: Ensure all assay reagents are within their expiration dates and stored under the recommended conditions.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. Avoid using the outermost wells for experimental data or ensure they are adequately humidified.
-
In Vivo Toxicity Troubleshooting
Question 3: We observed unexpected mortality and severe clinical signs (e.g., weight loss, lethargy) at our planned therapeutic dose in an acute in vivo toxicity study. What are our next steps?
Answer: Unexpected in vivo toxicity requires a careful and systematic investigation.
-
Immediate Actions:
-
Dose-Response Characterization: If not already done, conduct a dose-range finding study with a wider range of doses to determine the Maximum Tolerated Dose (MTD).[7][8] This will help establish a safe starting dose for future studies.
-
Pharmacokinetic Analysis: Analyze plasma samples to determine the compound's exposure (Cmax and AUC). High exposure due to unexpectedly low clearance could be the cause of toxicity.
-
-
Investigative Studies:
-
Formulation and Route of Administration: The formulation vehicle may be contributing to the toxicity.[9] Consider alternative, well-tolerated vehicles. The route of administration can also significantly impact the toxicity profile.[10]
-
Metabolite Profiling: As in the in vitro case, the parent compound may be converted to a toxic metabolite in vivo. Analyze plasma and tissue samples to identify major metabolites.
-
Histopathology: Conduct a thorough histopathological examination of major organs to identify any target organ toxicity.[7]
-
-
Mitigation Strategies:
-
Modify the Dosing Regimen: Consider a lower dose or a different dosing frequency to reduce peak plasma concentrations (Cmax) while maintaining therapeutic exposure.
-
Structural Modification: If a particular metabolite is identified as the toxic species, medicinal chemistry efforts can be directed towards modifying the compound to block that metabolic pathway.
-
Question 4: Our compound appears to have a narrow therapeutic index in vivo. What strategies can we employ to improve its safety margin?
Answer: A narrow therapeutic index presents a significant challenge. The following strategies may help improve the safety margin:
-
Formulation-Based Approaches:
-
Controlled-Release Formulations: Developing a formulation that provides sustained release can lower Cmax, which is often associated with acute toxicity, while maintaining the necessary therapeutic exposure (AUC).[10]
-
Targeted Delivery: If a specific organ is the target, consider formulation strategies that enhance drug delivery to that site, thereby reducing systemic exposure.
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization:
-
PK/PD Modeling: Use PK/PD modeling to better understand the relationship between exposure and both efficacy and toxicity. This can help in designing a more optimal dosing regimen.
-
Combination Therapy: Consider co-administering the compound with another agent that could either enhance its efficacy (allowing for a lower dose) or mitigate its toxicity.[10]
-
-
Chemical Modification:
-
Improve Selectivity: If off-target effects are suspected, medicinal chemistry efforts can focus on increasing the compound's selectivity for its intended target.[1]
-
Quantitative Data Summary
The following tables provide illustrative examples of how to present quantitative data from preclinical toxicity studies of this compound. Note: The data presented here are hypothetical and for demonstration purposes only.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT | 72 | 5.2 |
| A549 | Lung Cancer | CellTiter-Glo® | 72 | 8.1 |
| HepG2 | Liver Cancer | LDH Release | 48 | 12.5 |
| HEK293 | Normal Kidney | MTT | 72 | > 50 |
Table 2: In Vivo Acute Toxicity of this compound in Mice (Single IV Dose)
| Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Body Weight Change (Day 7) |
| 0 (Vehicle) | 5 | 0/5 | None | +5% |
| 10 | 5 | 0/5 | None | +4% |
| 30 | 5 | 1/5 | Lethargy, ruffled fur | -8% |
| 100 | 5 | 4/5 | Severe lethargy, ataxia | -20% (for survivor) |
Table 3: Illustrative Metabolic Stability of this compound
| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 25 | 27.7 |
| Mouse Liver Microsomes | 15 | 46.2 |
| Human Hepatocytes | 45 | 15.4 |
| Mouse Hepatocytes | 28 | 24.8 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Acute In Vivo Toxicity Study in Mice
-
Animal Acclimatization: Acclimate male and female CD-1 mice for at least 5 days before the study.
-
Dose Formulation: Prepare the dosing solutions of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., intravenous) to groups of animals (n=5 per sex per group) at escalating doses. Include a vehicle control group.
-
Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes daily for 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, particularly from the control and high-dose groups.
-
Data Analysis: Record all observations. The highest dose that does not cause significant toxicity or mortality is considered the Maximum Tolerated Dose (MTD).
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical metabolic pathway for this compound.
Caption: General workflow for preclinical toxicity assessment.
Caption: Decision-making flowchart for troubleshooting in vivo toxicity.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F [pubs.rsc.org]
- 10. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental conditions for N-benzyl-N-ethyl-2-fluorobenzamide stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting experimental conditions to ensure the stability of N-benzyl-N-ethyl-2-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Amide bonds, such as the one in this compound, are susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation pathway is the hydrolysis of the amide bond. Under acidic or basic conditions, this compound is expected to hydrolyze to form 2-fluorobenzoic acid and N-benzylethylamine.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor the stability of this compound.[1][2] This method should be able to separate the intact compound from its potential degradation products.
Q4: What general precautions should I take when handling and storing this compound?
A4: To minimize degradation, it is advisable to store this compound in a cool, dark, and dry place. Protect it from exposure to strong acids, bases, and oxidizing agents. For solutions, using buffered systems at a neutral pH can enhance stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity over time in solution. | Hydrolysis of the amide bond due to acidic or basic conditions. | - Adjust the pH of the solution to a neutral range (pH 6-8) using a suitable buffer.- Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the degradation rate.- Prepare fresh solutions before use whenever possible. |
| Appearance of new peaks in the HPLC chromatogram. | Degradation of the compound into one or more new chemical entities. | - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Co-inject the degraded sample with a reference standard of the suspected degradation product (e.g., 2-fluorobenzoic acid) to confirm its identity. |
| Inconsistent results between experimental replicates. | Photodegradation due to exposure to light. | - Protect the compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[3]- Conduct experiments under controlled lighting conditions. |
| Precipitation of the compound from the solution. | Poor solubility or change in solvent composition. | - Ensure the chosen solvent system is appropriate for the concentration of the compound.- If using a mixed solvent system, be mindful of any changes in the solvent ratio due to evaporation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[3]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, incubate a solution of the compound in methanol at 60°C for 24 hours.
-
At specified time points, prepare solutions from the solid sample or dilute the methanolic solution for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[3]
-
A sample protected from light should be used as a control.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Suggested HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: These parameters are a starting point and may require optimization for your specific instrumentation and degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradation Products | Major Degradation Product (RT) |
| Control | 24 | ||||
| 0.1 M HCl (60°C) | 4 | ||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH (60°C) | 4 | ||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 4 | ||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Thermal (60°C, solution) | 24 | ||||
| Photostability | - |
RT = Retention Time
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Plausible degradation pathway of this compound via hydrolysis.
References
Validation & Comparative
A Comparative Analysis of Efficacy: Chidamide vs. N-benzyl-N-ethyl-2-fluorobenzamide
In the landscape of epigenetic modulators, chidamide stands out as a well-characterized histone deacetylase (HDAC) inhibitor with proven clinical efficacy. In contrast, N-benzyl-N-ethyl-2-fluorobenzamide remains a compound with limited publicly available data regarding its therapeutic efficacy, precluding a direct, data-driven comparison. This guide provides a comprehensive overview of the available information on both compounds, with a deep dive into the established efficacy and mechanism of action of chidamide.
Chidamide: A Clinically Validated HDAC Inhibitor
Chidamide, also known as Epidaza® or HBI-8000, is a novel, orally active benzamide-class HDAC inhibitor.[1][2] It selectively targets HDAC subtypes 1, 2, 3, and 10.[1][3][4] This selective inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.[3][4] The anti-tumor effects of chidamide are multifaceted, encompassing the reactivation of tumor suppressor genes, induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of the immune response.[1][3][5]
Chidamide has received regulatory approval in China for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and has also been approved in Japan for adult T-cell leukemia-lymphoma.[1][4][5] Its efficacy is supported by numerous preclinical and clinical studies.
Quantitative Efficacy Data for Chidamide
| Indication | Study Type | Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Relapsed/Refractory PTCL | Phase II | Chidamide monotherapy | 28% | - | [6] |
| Relapsed/Refractory PTCL | Real-world study | Chidamide monotherapy | 58.6% | 21.1% | [6] |
| Relapsed/Refractory PTCL | Real-world study | Chidamide combination therapy | 73.2% | 25.4% | [6] |
| Relapsed/Refractory DLBCL | Phase II | Chidamide + R-GemOx | 59.3% | 27.8% (15/54 patients) | [7] |
| Hormone Receptor-Positive Advanced Breast Cancer | Pilot Study | Chidamide + Exemestane | 16.7% (3/18 patients with partial response) | - | [8] |
| Advanced Soft Tissue Sarcoma | Phase II | Chidamide + Toripalimab | 29% | - | [9] |
| Relapsed or Refractory Cutaneous T-Cell Lymphoma | Phase II | Chidamide monotherapy (successive dosing) | 36% | 4% (1/25 patients) | [10] |
Mechanism of Action: Chidamide's Signaling Pathway
The primary mechanism of chidamide involves the inhibition of HDAC enzymes, leading to downstream effects that counter tumorigenesis.
Caption: Chidamide inhibits HDACs, leading to increased histone acetylation and the expression of tumor suppressor genes.
This compound: An Investigational Compound
In stark contrast to chidamide, there is a significant lack of published, peer-reviewed data on the efficacy and mechanism of action of this compound as a therapeutic agent. Searches for this specific compound primarily yield listings in chemical supply catalogs.[11][12]
However, research into structurally related compounds, specifically N-benzyl-2-fluorobenzamide derivatives, offers a potential glimpse into its possible area of investigation. A recent study identified a series of these derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and HDAC3.[13] In this study, one promising compound from this series, compound 38 , demonstrated significant anti-proliferative activity against triple-negative breast cancer (TNBC) cells (MDA-MB-231) with an IC₅₀ of 1.98 μM, which was superior to chidamide's IC₅₀ of 24.37 μM in the same cell line.[13] This compound also inhibited cell migration and induced apoptosis in these cells.[13] In a mouse xenograft model, this derivative suppressed tumor growth by 34.78%.[13]
It is crucial to emphasize that these findings are for a related but distinct molecule and cannot be directly extrapolated to this compound.
Experimental Protocols
To evaluate the efficacy of HDAC inhibitors like chidamide and to potentially characterize novel compounds, a series of standardized in vitro and in vivo experiments are typically employed.
In Vitro HDAC Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50% (IC₅₀).
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 10) are incubated with a fluorogenic acetylated peptide substrate.
-
The inhibitor (e.g., chidamide) is added at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
After a set incubation period, a developer solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., CCK-8)
Objective: To assess the effect of the compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., follicular lymphoma cell lines DOHH2 and Karpas422) are seeded in 96-well plates.[14]
-
After cell attachment, they are treated with various concentrations of the compound (e.g., chidamide) for a specified duration (e.g., 24, 48, 72 hours).[14]
-
A solution containing a water-soluble tetrazolium salt (WST-8), such as that in a Cell Counting Kit-8 (CCK-8), is added to each well.
-
The plates are incubated to allow for the conversion of WST-8 into a colored formazan product by viable cells.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., CB17/Icr-Prkdcscid/IcrlcoCrl) are subcutaneously injected with a suspension of cancer cells (e.g., DOHH2 cells).[14]
-
Once tumors reach a palpable size, the mice are randomly assigned to a control group (vehicle) and a treatment group (compound).[14]
-
The compound is administered orally or via another appropriate route at a specified dose and schedule (e.g., 10 mg/kg/day for three weeks).[14]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Caption: A typical experimental workflow for assessing the efficacy of an anti-cancer compound.
Conclusion
The comparison between chidamide and this compound is currently one-sided. Chidamide is a clinically approved and well-documented HDAC inhibitor with proven efficacy across various hematological malignancies and some solid tumors. Its mechanism of action is clearly defined, and a wealth of quantitative data supports its therapeutic use.
Conversely, this compound remains an enigmatic compound in the public domain. While related benzamide derivatives show promise as dual EGFR/HDAC inhibitors, comprehensive studies are required to elucidate the specific biological activities, efficacy, and mechanism of action of this compound. For researchers and drug development professionals, chidamide serves as a benchmark for a successful epigenetic modulator, while this compound represents an unexplored area with potential for future investigation, contingent on the emergence of substantive preclinical and clinical data.
References
- 1. Development of chidamide for peripheral T-cell lymphoma, the first orphan drug approved in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chidamide tablets: HDAC inhibition to treat lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chidamide? [synapse.patsnap.com]
- 4. What is Chidamide used for? [synapse.patsnap.com]
- 5. Chidamide [chipscreen.com]
- 6. A Multi-Center, Real-World Study of Chidamide for Patients With Relapsed or Refractory Peripheral T-Cell Lymphomas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chidamide, a Histone Deacetylase Inhibitor, Combined With R‐GemOx in Relapsed/Refractory Diffuse Large B‐Cell Lymphoma (TRUST): A Multicenter, Single‐Arm, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pilot trial of chidamide, an oral histone deacetylase (HDAC) inhibitor, in combination with exemestane in hormone receptor-positive advanced breast cancer. - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. chemsigma.com [chemsigma.com]
- 12. This compound | Benchchem [benchchem.com]
- 13. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma [frontiersin.org]
Structure-Activity Relationship of N-benzyl-2-fluorobenzamide Derivatives as Dual EGFR/HDAC3 Inhibitors
A recent study has unveiled a series of N-benzyl-2-fluorobenzamide derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise for the treatment of triple-negative breast cancer (TNBC).[1] This guide provides a comparative analysis of these derivatives, detailing their structure-activity relationships, experimental protocols, and potential therapeutic applications.
Comparative Biological Activity
The inhibitory activities of the synthesized N-benzyl-2-fluorobenzamide derivatives were evaluated against EGFR, HDAC3, and the MDA-MB-231 triple-negative breast cancer cell line. The results are summarized in the table below, highlighting the most promising compound, 38 .[1]
| Compound | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 38 | 20.34 | 1.09 | 1.98 |
| Chidamide (Reference) | - | - | 24.37 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme or cell growth.
The data clearly indicates that compound 38 exhibits potent dual inhibitory activity against EGFR and HDAC3, and demonstrates significantly superior anti-proliferative activity against MDA-MB-231 cells compared to the reference drug, chidamide.[1]
Structure-Activity Relationship (SAR)
The structure-activity relationship of these N-benzyl-2-fluorobenzamide derivatives reveals key molecular features essential for their dual inhibitory function. Molecular modeling studies have provided insights into the binding modes of the most active compound, 38 .[1]
The 2-fluorobenzamide moiety is crucial for HDAC3 inhibition, as it chelates with the Zn²⁺ ion in the active channel of the enzyme.[1] This interaction is a critical anchor for the molecule within the HDAC3 binding pocket.
The 4-fluorobenzyl group is responsible for EGFR inhibition by occupying the ATP-binding pocket of the receptor.[1] This substitution on the benzyl ring appears to be optimal for achieving high affinity for EGFR.
The combination of these two key interactions within a single molecule results in the observed potent dual-target inhibition.
Caption: Structure-activity relationship of compound 38, a dual EGFR/HDAC3 inhibitor.
Experimental Protocols
The following are generalized experimental protocols based on typical methodologies for the synthesis and evaluation of such compounds.
General Synthesis of N-benzyl-2-fluorobenzamide Derivatives
-
Amide Coupling: 2-Fluorobenzoic acid is activated, typically by conversion to its acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as HATU or EDC/HOBt.
-
Condensation: The activated 2-fluorobenzoic acid is then reacted with the appropriately substituted benzylamine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or dimethylformamide).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-benzyl-2-fluorobenzamide derivative.
Caption: General synthetic workflow for N-benzyl-2-fluorobenzamide derivatives.
In Vitro Kinase and Enzyme Inhibition Assays
-
EGFR Kinase Assay: The inhibitory activity against EGFR is typically determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption and thus kinase activity. The IC₅₀ values are calculated from the dose-response curves.
-
HDAC3 Enzyme Assay: The HDAC3 inhibitory activity is often measured using a fluorogenic assay. A substrate containing an acetylated lysine is incubated with the HDAC3 enzyme and the test compound. Deacetylation by HDAC3 allows a developing agent to release a fluorophore. The fluorescence intensity is proportional to the enzyme activity. The IC₅₀ values are determined from the dose-response curves.
Cell-Based Assays
-
Cell Proliferation Assay (MTT or SRB Assay): The anti-proliferative activity of the compounds is assessed against cancer cell lines, such as MDA-MB-231. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then determined using assays like the MTT or SRB assay, and IC₅₀ values are calculated.
-
Cell Migration Assay: The effect of the compounds on cancer cell migration can be evaluated using a wound-healing assay or a transwell migration assay. For instance, in a wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of wound closure in the presence of the compound is monitored over time.[1]
-
Apoptosis Assay: The induction of apoptosis can be assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. This allows for the quantification of early and late apoptotic cells.[1]
Conclusion
The N-benzyl-2-fluorobenzamide scaffold represents a promising starting point for the development of novel dual EGFR/HDAC3 inhibitors for the treatment of triple-negative breast cancer. The structure-activity relationship studies have identified key molecular features that can be further optimized to improve potency and drug-like properties. The experimental data for compound 38 highlights the potential of this class of molecules as effective anticancer agents.[1] Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
A Comparative Analysis of N-benzyl-N-ethyl-2-fluorobenzamide and Other HDAC Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental data, and mechanistic pathways of emerging and established histone deacetylase inhibitors.
This guide provides a comprehensive comparative analysis of N-benzyl-N-ethyl-2-fluorobenzamide with a selection of well-characterized histone deacetylase (HDAC) inhibitors. The objective is to offer researchers, scientists, and drug development professionals a thorough resource for evaluating the potential of this compound class in the context of existing HDAC-targeted therapies. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and further research.
Introduction to HDAC Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[2][3] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use.[4][5][6][7][8] These inhibitors can induce hyperacetylation of histones, leading to the reactivation of silenced genes, cell cycle arrest, and apoptosis in cancer cells.[3]
HDAC inhibitors are broadly classified into pan-inhibitors, which target multiple HDAC isoforms, and class-selective inhibitors, which show specificity for certain HDAC classes.[3][9][10] This guide will compare the benzamide-class compound, this compound, with established pan-HDAC inhibitors like Vorinostat and Panobinostat, and class-selective inhibitors such as Entinostat.
Comparative Data on HDAC Inhibitors
The following tables summarize the inhibitory activity and cellular effects of this compound in comparison to other notable HDAC inhibitors. It is important to note that the data for this compound is based on a closely related derivative (compound 38 from the N-benzyl-2-fluorobenzamide series), which is a dual EGFR/HDAC3 inhibitor.[11]
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other |
| N-benzyl-2-fluorobenzamide derivative (Cpd 38) [11] | Benzamide (Class I selective) | - | - | 1090 | - | - | EGFR: 20.34 nM |
| Vorinostat (SAHA) [12][13][14][15] | Pan-HDAC Inhibitor (Hydroxamic Acid) | 10 - 33 | 96 | 20 | 33 | 540 | |
| Entinostat (MS-275) [4][16][17][18] | Class I Selective (Benzamide) | 180 - 510 | 453 | 248 - 1700 | >100,000 | 44,900 | |
| Panobinostat (LBH589) [3][7][19][20][21] | Pan-HDAC Inhibitor (Hydroxamic Acid) | 3-5 | 3-5 | 3-5 | 3-61 | 248 | Broad activity against Class I, II, and IV |
| Belinostat (PXD101) [18][22][23][24] | Pan-HDAC Inhibitor (Hydroxamic Acid) | ~27 (HeLa extract) | - | - | - | - | |
| Romidepsin (FK228) [2][5][6][8][9] | Class I Selective (Cyclic Depsipeptide) | 36 | 47 | 510 | 1400 | - |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Table 2: Comparative Cellular Activity of HDAC Inhibitors
| Compound | Cell Line | IC50 (µM) | Observed Effects |
| N-benzyl-2-fluorobenzamide derivative (Cpd 38) [11] | MDA-MB-231 (Breast Cancer) | 1.98 | Inhibition of cell migration, induction of late-stage apoptosis. |
| Vorinostat (SAHA) [12][13] | Various Cancer Cell Lines | 3 - 8 | Induces apoptosis and shows antiproliferative effects. |
| Entinostat (MS-275) [16] | Various Cancer Cell Lines | 0.04 - 4.71 | Induces p21, reduces S-phase cells, and induces G1-phase arrest. |
| Panobinostat (LBH589) [7][19] | MOLT-4 (Leukemia), Reh (Leukemia), Colon Cancer Cell Lines | 0.005, 0.02, 0.0055 - 0.0259 | Induces apoptosis, cell cycle arrest, and histone hyperacetylation. |
| Belinostat (PXD101) [22][24] | Various Cancer Cell Lines | 0.2 - 3.4 | Induces apoptosis and histone hyperacetylation. |
| Romidepsin (FK228) [5] | U-937, K562, CCRF-CEM (Leukemia) | 0.00592, 0.00836, 0.00695 | Promotes apoptosis. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of HDAC inhibitors.
Caption: Mechanism of HDAC Inhibition.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
HDAC Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[12][13][15][21]
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the HDAC enzyme (e.g., recombinant human HDAC1, HDAC2, HDAC3) in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and then dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in DMSO, then dilute in Assay Buffer.
-
-
Assay Procedure :
-
In a 96-well black plate, add the diluted HDAC enzyme.
-
Add the test inhibitor dilutions to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (like Trichostatin A) to stop further deacetylation.
-
Incubate at 37°C for 15 minutes.
-
-
Data Analysis :
-
Measure the fluorescence using a microplate reader (e.g., excitation 355 nm, emission 460 nm).
-
Subtract the background fluorescence from the "no enzyme" control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[14]
-
Cell Seeding :
-
Seed cancer cells (e.g., MDA-MB-231, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound and other HDAC inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation :
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Remove the medium containing MTT and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Western Blot for Histone Acetylation
This protocol outlines the detection of changes in histone acetylation levels.[16][18][23][24][25]
-
Cell Lysis and Protein Extraction :
-
Treat cells with the HDAC inhibitors for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of acetylated histones to the total histone or loading control levels.
-
Conclusion
This comparative guide provides a foundational overview of this compound in the context of other established HDAC inhibitors. The available data on a related compound suggests a potential for selective HDAC3 inhibition, a characteristic that warrants further investigation for specific therapeutic applications. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this and other novel HDAC inhibitors. Future studies should focus on determining the IC50 values of this compound against a full panel of HDAC isoforms and evaluating its efficacy across a broader range of cancer cell lines to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Panobinostat - BPS Bioscience [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Entinostat (MS275) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 11. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dppiv.com [dppiv.com]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. exchemistry.com [exchemistry.com]
- 25. adooq.com [adooq.com]
Cross-Validation of N-benzyl-N-ethyl-2-fluorobenzamide's Anti-Cancer Activity in Different Cell Lines: A Comparative Guide
A comprehensive analysis of the anti-cancer potential of N-benzyl-N-ethyl-2-fluorobenzamide and its derivatives, cross-validated across various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and insights into the underlying mechanisms of action.
While direct experimental data on the anti-cancer activity of this compound is limited in publicly available research, a growing body of evidence supports the potent anti-tumor effects of closely related N-benzyl-2-fluorobenzamide derivatives. These compounds have demonstrated significant efficacy in various cancer cell lines, primarily through the dual inhibition of key oncogenic signaling pathways. This guide synthesizes the available data on these related compounds to provide a comparative framework for evaluating the potential of this compound as a therapeutic agent.
Comparative Anti-Proliferative Activity
Recent studies have highlighted the efficacy of N-benzyl-2-fluorobenzamide derivatives against triple-negative breast cancer (TNBC). One promising compound, designated as compound 38, exhibited potent anti-proliferative activity against the MDA-MB-231 human breast cancer cell line.[1] The inhibitory effects of this class of compounds are often compared against established anti-cancer drugs to gauge their relative potency.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| N-benzyl-2-fluorobenzamide derivative (compound 38) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.98 | Chidamide | 24.37 | [1] |
Mechanisms of Action: Dual-Target Inhibition
The anti-cancer activity of N-benzyl-2-fluorobenzamide derivatives is attributed to their ability to simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1] This dual-targeting approach offers a synergistic effect, disrupting two critical pathways involved in cancer cell proliferation, survival, and migration.
Molecular modeling studies have revealed that the 2-fluorobenzamide moiety of these compounds can chelate with the zinc ion in the active site of HDAC3, while the N-benzyl group occupies the ATP-binding pocket of EGFR.[1] This dual-binding mechanism is a novel strategy for developing more effective and selective anti-cancer therapeutics.
Figure 1. Dual inhibition of EGFR and HDAC3 signaling pathways by N-benzyl-2-fluorobenzamide derivatives.
Induction of Apoptosis and Inhibition of Cell Migration
Beyond inhibiting proliferation, N-benzyl-2-fluorobenzamide derivatives have been shown to induce programmed cell death (apoptosis) and impede the migratory capabilities of cancer cells. In MDA-MB-231 cells, compound 38 induced late-stage apoptosis in 57.4% of the cell population and inhibited cell migration by 74.15%.[1]
Experimental Protocols
To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is determined.
Cell Migration Assay (Wound Healing Assay)
-
Cell Monolayer: Grow cells to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and after 24-48 hours of incubation.
-
Analysis: Measure the wound closure area to determine the extent of cell migration. The percentage of inhibition is calculated relative to the vehicle control.
References
A Comparative Analysis of N-benzyl-N-ethyl-2-fluorobenzamide and Known Inhibitors: An IC50 Benchmark Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potential of N-benzyl-2-fluorobenzamide derivatives against established inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) enzymes. Recent studies have identified N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of EGFR and HDAC3, two key players in cancer cell proliferation and survival, particularly in triple-negative breast cancer (TNBC).[1] This document summarizes key IC50 data, outlines standard experimental protocols for its determination, and visualizes the relevant biological pathways to provide a comprehensive benchmarking resource.
Quantitative Data Summary: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables present the IC50 values for a potent N-benzyl-2-fluorobenzamide derivative against its targets, alongside values for well-characterized HDAC and EGFR inhibitors for comparative purposes.
Table 1: IC50 Values of N-benzyl-2-fluorobenzamide Derivative (Compound 38) Against Target Enzymes
| Compound | Target | IC50 Value | Cell Line / Assay |
|---|---|---|---|
| Compound 38 | EGFR | 20.34 nM | Biochemical Assay |
| (N-benzyl-2-fluorobenzamide derivative) | HDAC3 | 1.09 µM | Biochemical Assay |
| MDA-MB-231 Cells | 1.98 µM | Anti-proliferative Assay |
Data sourced from a 2025 study on N-benzyl-2-fluorobenzamide derivatives.[1]
Table 2: Comparative IC50 Values of Known Histone Deacetylase (HDAC) Inhibitors
| Inhibitor | Target(s) | IC50 Value(s) |
|---|---|---|
| Tucidinostat (Chidamide) | HDAC1, HDAC2, HDAC3, HDAC10 | 95 nM, 160 nM, 67 nM, 78 nM respectively.[2][3] |
| Romidepsin | HDAC1, HDAC2 | 36 nM, 47 nM.[3] |
| Vorinostat | Pan-HDAC | ~130 nM (HDAC1).[4] |
| Entinostat (MS-275) | HDAC1, HDAC3 | 243 nM, 248 nM.[3] |
| RGFP966 | HDAC3 | 80 nM.[3] |
| Quisinostat (JNJ-26481585) | HDAC1, HDAC2, HDAC4, HDAC10, HDAC11 | 0.11 nM, 0.33 nM, 0.64 nM, 0.46 nM, 0.37 nM respectively.[2] |
IC50 values can vary based on assay conditions and cell types used.
Table 3: Comparative IC50 Values of Known EGFR (Tyrosine Kinase) Inhibitors
| Inhibitor | Target(s) | IC50 Value(s) |
|---|---|---|
| Gefitinib (ZD1839) | EGFR | 26-57 nM (in various cell lines).[] |
| Olaparib | PARP-1 (often used in cancers with EGFR pathways) | 13 nM.[6] |
| Imatinib (STI571) | v-Abl, c-Kit, PDGFR | 600 nM, 100 nM, 100 nM respectively.[] |
| Bosutinib (SKI-606) | Src, Abl | 1.2 nM, 1 nM respectively.[] |
| Axitinib (AG 013736) | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM respectively.[] |
Many kinase inhibitors are multi-targeted. Values shown are for primary targets.
Experimental Protocols
General Protocol for IC50 Determination via Cell-Based Assay (MTT Method)
This protocol outlines a standard procedure for determining the IC50 value of an inhibitor in an adherent cell line.
1. Cell Culture and Seeding:
- Culture cells (e.g., MDA-MB-231 for TNBC studies) in appropriate media (e.g., DMEM with 10% FBS) in a T75 flask until they are near confluency.[7]
- Trypsinize, neutralize, and centrifuge the cells to form a pellet.[7]
- Resuspend the cell pellet in fresh media and perform a cell count (e.g., using a hemocytometer).
- Dilute the cell suspension to a final concentration of approximately 1-2 x 10^5 cells/mL.
- Dispense 100 µL of the cell suspension into each well of a 96-well plate, resulting in 10,000-20,000 cells per well.[8]
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., N-benzyl-N-ethyl-2-fluorobenzamide) in a suitable solvent like DMSO.
- Create a serial dilution of the compound in culture media to achieve a range of desired final concentrations. It is crucial to select a range that brackets the expected IC50 value.[9]
- Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include wells for "vehicle control" (media with DMSO) and "blank" (media only).
- Incubate the plate for a specified duration (e.g., 48 or 72 hours).
3. Cell Viability Assessment (MTT Assay):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- After incubation, solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
- Gently shake the plate to ensure the crystals are fully dissolved.
- Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 490-570 nm.[8]
4. Data Analysis and IC50 Calculation:
- Subtract the average absorbance of the "blank" wells from all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viability).
- Plot the percent viability against the logarithm of the compound concentration.[10]
- Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
- The IC50 is the concentration of the compound that results in a 50% reduction in cell viability, as interpolated from the fitted curve.[11]
Workflow for IC50 Determination
Caption: A generalized workflow for determining IC50 values using a cell-based MTT assay.
Signaling Pathways and Mechanisms of Action
Understanding the biological context of the drug targets is essential for interpreting IC50 data. N-benzyl-2-fluorobenzamide derivatives act on both the EGFR signaling pathway and the epigenetic machinery regulated by HDAC3.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, are central to regulating cell proliferation, survival, and migration. Dysregulation of this pathway is a common driver in many cancers.
Caption: Simplified overview of the EGFR signaling cascade and point of inhibition.
Mechanism of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation. They remove acetyl groups from lysine residues on histone proteins. This action increases the positive charge of the histones, strengthening their interaction with negatively charged DNA. The resulting condensed chromatin structure (heterochromatin) restricts access for transcription factors, leading to transcriptional repression. HDAC inhibitors prevent this deacetylation, keeping the chromatin in a relaxed state (euchromatin) that allows for gene expression, including that of tumor suppressor genes.
Caption: The role of HDACs in chromatin remodeling and gene transcription.
References
- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
Confirming the Molecular Binding of N-benzyl-N-ethyl-2-fluorobenzamide through Biophysical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular binding characteristics of N-benzyl-N-ethyl-2-fluorobenzamide, a promising scaffold for dual-target inhibitors. By examining its activity against the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), we offer a framework for its biophysical confirmation and comparison with established inhibitors. This document outlines detailed experimental protocols for key biophysical assays and presents quantitative data to support further investigation and development.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of N-benzyl-2-fluorobenzamide derivatives has been primarily evaluated through enzymatic assays, which provide a measure of the concentration required to inhibit the target protein's activity by 50% (IC50). For a direct and consistent comparison, we present the IC50 values for a representative N-benzyl-2-fluorobenzamide derivative alongside the well-established inhibitors Gefitinib (for EGFR) and Vorinostat (for HDACs).
| Compound | Target(s) | Assay Type | IC50 | Reference Compound |
| N-benzyl-2-fluorobenzamide Derivative (Cpd 38) | EGFR | Enzymatic Assay | 20.34 nM | Gefitinib |
| HDAC3 | Enzymatic Assay | 1.09 µM | Vorinostat | |
| Gefitinib | EGFR | Enzymatic Assay | 2 - 37 nM | - |
| Vorinostat (SAHA) | HDAC3 | Enzymatic Assay | 20 nM | - |
Note: The N-benzyl-2-fluorobenzamide derivative data is for a closely related analog and serves as a strong indicator of the potential activity of this compound. Direct biophysical measurement of the dissociation constant (Kd) for this specific compound is recommended for a more definitive characterization of its binding affinity.
Experimental Protocols
To confirm the direct binding of this compound to its putative targets and to determine its binding kinetics, the following biophysical assays are recommended.
Surface Plasmon Resonance (SPR) for EGFR Binding
Surface Plasmon Resonance is a label-free technique to measure real-time biomolecular interactions. It is well-suited for determining the binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) of small molecules to immobilized protein targets.
Methodology:
-
Immobilization of EGFR:
-
Recombinant human EGFR extracellular domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
EGFR is injected over the activated surface at a concentration of 10-50 µg/mL in 10 mM sodium acetate buffer (pH 4.5) to achieve an immobilization level of approximately 8000-10000 response units (RU).
-
Remaining active sites are deactivated with a 1 M ethanolamine-HCl (pH 8.5) injection.
-
-
Binding Analysis:
-
This compound is serially diluted in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to concentrations ranging from 0.1 to 10 times the expected Kd.
-
Each concentration is injected over the EGFR-immobilized surface and a reference flow cell (deactivated) for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
The sensorgrams (response units vs. time) are recorded.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for HDAC3 Binding
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Recombinant human HDAC3 is dialyzed extensively against the ITC running buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP).
-
This compound is dissolved in the same dialysis buffer to a concentration approximately 10-15 times that of the protein concentration. A small amount of DMSO may be used for initial solubilization, with the final concentration being matched in the protein solution.
-
-
ITC Experiment:
-
The sample cell is filled with the HDAC3 solution (e.g., 10-20 µM).
-
The injection syringe is filled with the this compound solution (e.g., 100-300 µM).
-
A series of small injections (e.g., 2 µL each) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from these values.
-
Visualizing the Molecular Context
To better understand the experimental process and the biological relevance of targeting EGFR and HDAC3, the following diagrams are provided.
Comparative In Vivo Anti-Tumor Efficacy of an N-benzyl-2-fluorobenzamide Derivative in Triple-Negative Breast Cancer Models
A detailed comparison of a novel EGFR/HDAC3 inhibitor with standard-of-care chemotherapies, focusing on preclinical evidence in xenograft models.
This guide provides a comparative analysis of the in vivo anti-tumor effects of a novel N-benzyl-2-fluorobenzamide derivative, identified as compound 38 in a recent study, against standard-of-care chemotherapeutic agents, paclitaxel and doxorubicin. The comparison is focused on preclinical data from studies using the MDA-MB-231 triple-negative breast cancer (TNBC) xenograft model, a widely used and representative model for this aggressive cancer subtype. This document is intended for researchers, scientists, and professionals in drug development interested in the preclinical evaluation of novel anti-cancer compounds.
Executive Summary
A novel N-benzyl-2-fluorobenzamide derivative, compound 38, has been identified as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1] In a preclinical in vivo study, this compound demonstrated a significant suppression of tumor growth in a triple-negative breast cancer model.[1] This guide presents the available data for compound 38 in comparison to the well-established chemotherapeutic agents paclitaxel and doxorubicin, providing a context for its potential therapeutic efficacy. While direct replication studies for N-benzyl-N-ethyl-2-fluorobenzamide are not available in the public domain, the data on this closely related derivative offers valuable insights into the potential of this class of compounds.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor efficacy of the N-benzyl-2-fluorobenzamide derivative (compound 38) and standard-of-care chemotherapies in the MDA-MB-231 human breast cancer xenograft model.
| Compound | Dosage and Administration | Tumor Growth Inhibition (TGI) | Mouse Strain | Source |
| N-benzyl-2-fluorobenzamide derivative (Compound 38) | 30 mg/kg/day, route not specified | 34.78% | Not specified in abstract | [1] |
| Paclitaxel | 20 mg/kg, intraperitoneal (i.p.), once a week | ~48.2% (calculated from tumor volume reduction) | Not specified in abstract | [2] |
| Doxorubicin | 10 mg/kg, intraperitoneal (i.p.), once per week for 4 weeks | Significant tumor growth suppression (qualitative) | NOD/SCID female mice | [1] |
Note: Direct comparison of efficacy is challenging due to variations in experimental protocols, including administration routes, treatment schedules, and methods for calculating tumor growth inhibition. The data presented is based on available information from the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the summarized experimental protocols for the key experiments cited.
N-benzyl-2-fluorobenzamide derivative (Compound 38) Study
While the full experimental details for the in vivo study of compound 38 are not available in the referenced abstract, a typical protocol for such a study would involve the following steps:
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).
-
Tumor Inoculation: Subcutaneous injection of MDA-MB-231 cells into the flank or mammary fat pad of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Compound 38 is administered daily at a dose of 30 mg/kg.[1] The route of administration (e.g., oral gavage, intraperitoneal injection) is a critical parameter not specified in the abstract.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated after a predefined period, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor size or weight in the treated group to the control group.
Paclitaxel in MDA-MB-231 Xenograft Model
-
Cell Line: MDA-MB-231 human TNBC cells.
-
Animal Model: Mice (strain not specified).
-
Tumor Inoculation: Xenografts established from MDA-MB-231 cells.
-
Treatment: Paclitaxel administered at a dose of 20 mg/kg once a week.[2]
-
Tumor Measurement: Tumor volume was measured to assess efficacy.[2]
Doxorubicin in MDA-MB-231 Xenograft Model
-
Cell Line: MDA-MB-231 human TNBC cells.
-
Animal Model: NOD/SCID female mice.[1]
-
Tumor Inoculation: MDA-MB-231 cells were implanted into the mammary fat pad.[1]
-
Treatment: When tumor volume reached approximately 100 mm³, mice were treated with doxorubicin at a dose of 10 mg/kg via intraperitoneal injection once per week for four weeks.[1]
-
Tumor Measurement: Tumor volumes were measured at indicated time points.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo anti-tumor efficacy study using a xenograft model.
Caption: Generalized workflow of an in vivo xenograft study.
Signaling Pathway of N-benzyl-2-fluorobenzamide Derivatives
Compound 38 acts as a dual inhibitor of EGFR and HDAC3. The diagram below illustrates the simplified signaling pathway targeted by this class of compounds in triple-negative breast cancer.
Caption: EGFR/HDAC3 dual-inhibition pathway in TNBC.
Conclusion
The N-benzyl-2-fluorobenzamide derivative, compound 38, demonstrates promising in vivo anti-tumor activity in a preclinical model of triple-negative breast cancer. Its dual-targeting mechanism of EGFR and HDAC3 presents a rational therapeutic strategy for this challenging disease. While the reported tumor growth inhibition of 34.78% is notable, further studies with detailed experimental protocols and direct comparisons with standard-of-care agents under identical conditions are necessary to fully elucidate its therapeutic potential. The data presented in this guide serves as a valuable preliminary resource for researchers in the field of oncology drug discovery and development.
References
Safety Operating Guide
Prudent Disposal of N-benzyl-N-ethyl-2-fluorobenzamide in a Laboratory Setting
Disclaimer: This document provides guidance on the proper disposal of N-benzyl-N-ethyl-2-fluorobenzamide based on general laboratory safety principles and available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound (CAS RN: 349128-48-9) is not publicly available. Therefore, this substance should be handled as a potentially hazardous material. All procedures must be conducted in accordance with local, state, and federal regulations. A thorough risk assessment should be performed by qualified personnel before handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given the limited specific toxicity data, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and proper removal technique should be followed to avoid skin contact.[1]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Chemical and Hazard Summary
Due to the lack of a specific SDS, the following table includes available data for this compound and related compounds for reference. The hazard information for the target compound is limited and should be interpreted with caution.
| Property | This compound | Benzamide (for comparison) |
| CAS Number | 349128-48-9 | 55-21-0 |
| Molecular Formula | C₁₆H₁₆FNO | C₇H₇NO |
| Molecular Weight | 257.30 g/mol | 121.14 g/mol |
| Physical State | Solid (presumed) | Solid |
| Known Hazards | H303: May be harmful if swallowedH313: May be harmful in contact with skinH333: May be harmful if inhaled | H302: Harmful if swallowedH341: Suspected of causing genetic defects[2][3] |
| Precautionary Statements | P264: Wash hands thoroughly after handlingP280: Wear protective gloves/protective clothing/eye protection/face protectionP305: IF IN EYES: Rinse cautiously with water for several minutes. | P201: Obtain special instructions before useP281: Use personal protective equipment as requiredP308 + P313: IF exposed or concerned: Get medical advice/attention[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.[2]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
"Empty" containers that held this compound must be treated as hazardous waste unless triple-rinsed.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[4]
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.[4]
-
Secondary containment should be used to prevent spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[2] Federal, state, and local regulations prohibit the improper disposal of chemical waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 6. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
